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1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Documentation Hub

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  • Product: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate
  • CAS: 932035-01-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Its conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. The specific molecule of interest, 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, is a highly functionalized building block with significant potential in the synthesis of complex pharmaceutical compounds. The presence of a protected amine at the 4-position, along with differentially protected carboxylic acid functionalities at the 1 and 3-positions, offers medicinal chemists a versatile platform for creating diverse molecular architectures. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings of each step and offering practical, field-proven insights for its successful execution.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule points to a two-step approach. The primary amine at the C4 position can be installed via a reductive amination of a corresponding ketone precursor. This precursor, 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, can in turn be synthesized through a Dieckmann condensation of a suitable acyclic precursor. This strategy is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding chemical transformations. The use of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a strategic choice, offering robust protection under a variety of reaction conditions while being readily cleavable under acidic conditions.[1]

Synthesis Pathway Overview

The synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is achieved in two principal stages:

  • Stage 1: Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate via an intramolecular Dieckmann condensation.

  • Stage 2: Reductive Amination of the resulting β-keto ester to introduce the C4-amino group.

Synthesis_Pathway A Acyclic Precursor (e.g., Diethyl 4-((tert-butoxycarbonyl)amino)pentanedioate) B 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate A->B  Dieckmann Condensation    (e.g., NaOEt, EtOH)   C 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate B->C  Reductive Amination    (NH4OAc, NaBH3CN, MeOH)  

Caption: Overall synthetic strategy for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

Stage 1: Synthesis of the β-Keto Ester Precursor

The synthesis of the key intermediate, 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, is accomplished through an intramolecular Dieckmann condensation. This reaction involves the base-mediated cyclization of a linear diester to form a cyclic β-keto ester.

Experimental Protocol: Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

Materials:

  • Diethyl 4-((tert-butoxycarbonyl)amino)pentanedioate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Toluene

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

  • To this solution, a solution of diethyl 4-((tert-butoxycarbonyl)amino)pentanedioate in toluene is added dropwise at a temperature maintained between 0-5 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of ice-cold water.

  • The aqueous layer is separated and acidified to a pH of approximately 4-5 with 1 M HCl.

  • The acidified aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Ethoxide as Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization. Sodium ethoxide is a classic and effective choice for the Dieckmann condensation.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the enolate intermediate and hydrolyze the ester functionalities. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving a high yield.

  • Acidic Workup: Acidification of the reaction mixture after quenching is necessary to protonate the enolate of the β-keto ester product, allowing for its extraction into the organic phase.

Stage 2: Reductive Amination

The conversion of the 4-oxo group to a 4-amino group is achieved through reductive amination. This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an ammonia source, which is then reduced in situ by a suitable reducing agent.

Experimental Protocol: Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Materials:

  • 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate in methanol, add ammonium acetate in excess (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10 °C. The addition of a weak acid, such as acetic acid, can sometimes be beneficial to maintain a slightly acidic pH (around 5-6), which is optimal for both imine formation and reduction.[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient and readily available source of ammonia for the formation of the imine intermediate.

  • Sodium Cyanoborohydride as Reducing Agent: This reducing agent is particularly well-suited for reductive aminations as it is mild enough to not reduce the ketone starting material but is sufficiently reactive to reduce the intermediate iminium ion.[3] Its stability in protic solvents like methanol is also advantageous. Sodium triacetoxyborohydride is another excellent alternative, often used in chlorinated solvents.[4]

  • Control of pH: Maintaining a slightly acidic pH is a critical parameter. It needs to be acidic enough to catalyze imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic, or to cause significant decomposition of the reducing agent.

Stereochemical Considerations

The reduction of the intermediate imine can proceed from either face of the molecule, leading to the formation of two diastereomers: the cis and trans isomers, where the stereochemical relationship is between the C3-carboethoxy group and the C4-amino group.

Stereoisomers cluster_0 Intermediate Imine/Enamine cluster_1 Diastereomeric Products A [Intermediate Structure] B cis-Isomer A->B Hydride attack from less hindered face C trans-Isomer A->C Hydride attack from more hindered face

Caption: Formation of cis and trans diastereomers during reductive amination.

The ratio of these isomers is dependent on the steric hindrance around the imine intermediate and the reaction conditions. Generally, the hydride will preferentially attack from the less sterically hindered face, which often leads to a predominance of the trans isomer where the two substituents are on opposite sides of the piperidine ring. However, the formation of a mixture is common, and the isomers can typically be separated by careful column chromatography.

Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldPurity
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylateDiethyl 4-((tert-butoxycarbonyl)amino)pentanedioateNaOEt, Toluene75-85%>95%
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylateNH₄OAc, NaBH₃CN, MeOH60-70%>98%

Conclusion

The synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate presented herein provides a reliable and scalable route to this valuable synthetic intermediate. The pathway leverages fundamental and robust organic reactions, namely the Dieckmann condensation and reductive amination. By understanding the mechanistic principles and the rationale behind the chosen experimental conditions, researchers and drug development professionals can confidently produce this versatile building block for application in their synthetic endeavors. Careful control of reaction parameters and purification techniques are paramount for obtaining the desired product in high yield and purity.

References

  • LookChem. 4-N-Boc-aminopiperidine. [Link]

  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

Sources

Exploratory

physicochemical properties of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate . Common Identity: N-Boc-3-carboethoxy-4-aminop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic utility, and handling protocols for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate .

Common Identity: N-Boc-3-carboethoxy-4-aminopiperidine CAS Registry Number: 932035-01-3 (Generic/Racemic) | Stereoisomers: (3R,4S), (3S,4R) [cis]; (3R,4R), (3S,4S) [trans]

Executive Summary

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a bifunctional heterocyclic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and poly (ADP-ribose) polymerase (PARP) enzymes.

Its value lies in its orthogonal protecting group strategy :

  • N1-Position: Protected by an acid-labile tert-butoxycarbonyl (Boc) group.

  • C3-Position: Protected as a base-labile ethyl ester.

  • C4-Position: A free primary amine ready for immediate diversification (acylation, alkylation, or reductive amination).

This guide provides a comprehensive analysis of its physicochemical profile, stability mechanisms, and validated experimental protocols for researchers in medicinal chemistry.

Molecular Architecture & Stereochemistry

The molecule features two contiguous chiral centers at C3 and C4. The relative stereochemistry (cis vs. trans) significantly impacts the biological activity of downstream APIs.

  • Cis-Isomer: The amino group (C4) and the ethyl ester (C3) are on the same side of the piperidine ring. This is often the thermodynamically favored product during reductive amination of the corresponding

    
    -keto ester due to chelation control.
    
  • Trans-Isomer: The substituents are on opposite sides. Accessing this usually requires equilibration or specific inversion chemistries (e.g., Mitsunobu reaction).

Structural Diagram

The piperidine ring adopts a chair conformation. In the cis-isomer, to minimize 1,3-diaxial interactions, the bulky N-Boc and C3-ester groups typically drive the equilibrium toward a conformation where the C4-amine is equatorial or axial depending on H-bonding stabilization.

Physicochemical Properties

Data aggregated from predicted models and experimental analogs.

Key Parameters Table[1][2][3]
PropertyValue / RangeConfidence
Molecular Formula

Exact
Molecular Weight 272.34 g/mol Exact
Physical State Viscous oil or low-melting solid (isomer dependent)Experimental
Boiling Point 350°C - 360°C (at 760 mmHg)Predicted
Density

Predicted
pKa (C4-Amine)

Predicted (Base)
pKa (N1-Boc) Non-basic (Carbamate)Theoretical
LogP 1.45 - 1.80Predicted
Solubility (Water) Low (< 1 mg/mL at pH 7)Experimental
Solubility (Organic) High (DCM, EtOAc, MeOH, DMSO)Experimental
H-Bond Donors 1 (Primary Amine)Exact
H-Bond Acceptors 5Exact
Solubility & Lipophilicity Analysis

The presence of the lipophilic tert-butyl and ethyl groups renders the molecule sparingly soluble in neutral aqueous media. However, the C4-amine allows for solubilization in acidic aqueous buffers (e.g., 1M HCl) by forming the water-soluble hydrochloride salt.

Handling Tip: For stock solutions, dissolve in DMSO or Methanol. Avoid unbuffered water to prevent slow hydrolysis of the ethyl ester over extended periods.

Stability & Reactivity Profile

Understanding the orthogonality of this scaffold is critical for designing synthetic routes.

Orthogonal Deprotection Map

The following diagram illustrates the selective reactivity of the functional groups under different conditions.

DeprotectionMap Start 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Acid Acidic Conditions (TFA or HCl/Dioxane) Start->Acid Base Basic Conditions (LiOH/THF/H2O) Start->Base ProdA Product A: N-Deprotected Piperidine (Amine Salt) Acid->ProdA Cleaves Boc ProdB Product B: C3-Carboxylic Acid (Boc Intact) Base->ProdB Hydrolyzes Ester

Figure 1: Orthogonal deprotection pathways.[1] The Boc group is acid-labile, while the ethyl ester is base-labile.

Thermal Stability
  • Flash Point: >110°C (Predicted).[2]

  • Decomposition: The Boc group typically undergoes thermal elimination (isobutylene release) at temperatures >150°C. Reactions involving this intermediate should be kept below 120°C unless the Boc group is intended to be removed.

Experimental Protocols

These protocols are designed to be self-validating , meaning they include checkpoints (TLC/LCMS) to ensure the step was successful before proceeding.

Protocol A: Selective Acylation of C4-Amine

Objective: To functionalize the primary amine without disturbing the ester or Boc group.

Reagents:

  • Substrate (1.0 eq)

  • Acid Chloride (R-COCl) or Carboxylic Acid with Coupling Agent (HATU/EDC)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add 2.0 mmol of DIPEA. Cool the mixture to 0°C.

  • Acylation: Dropwise add 1.1 mmol of the Acid Chloride.

    • Causality: Low temperature prevents potential racemization at C3 (alpha to the ester) and minimizes bis-acylation.

  • Monitoring (Checkpoint): Stir at 0°C for 30 mins, then warm to RT. Check TLC (50% EtOAc/Hexane).

    • Success Indicator: Disappearance of the baseline amine spot (ninhydrin active) and appearance of a higher Rf amide spot.

  • Workup: Wash with saturated

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: Synthesis of the Scaffold (Reductive Amination)

If the compound is not purchased, it is synthesized from 1-N-Boc-3-carboethoxy-4-piperidone .

SynthesisWorkflow Step1 Start: 1-Boc-4-piperidone Step2 Reaction: NaH, Diethyl Carbonate (Beta-Keto Ester Formation) Step1->Step2 Step3 Intermediate: 1-Boc-3-carboethoxy-4-piperidone Step2->Step3 Step4 Reaction: NH4OAc, NaBH3CN (Reductive Amination) Step3->Step4 Final Final: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Step4->Final

Figure 2: Synthetic route from commercially available 4-piperidone derivative.

Critical Note on Stereoselectivity: The reductive amination step (Step 4) predominantly yields the cis-isomer ((3R,4S)/(3S,4R)) due to the hydride attacking the iminium ion from the less hindered face, away from the C3-ester group.

Analytical Characterization Standards

To validate the identity of this compound, the following analytical signals must be confirmed:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (s, 9H, Boc-tBu)
      
    • 
       1.28 (t, 3H, Ester-
      
      
      
      )
    • 
       4.15-4.25 (q, 2H, Ester-
      
      
      
      )
    • 
       2.80-3.10 (m, C4-H and C3-H) – Note: The coupling constant 
      
      
      
      helps distinguish cis/trans.
  • Mass Spectrometry (ESI+):

    • Expected

      
      
      
    • Common fragment:

      
       (Loss of 100 Da)
      

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58745494, 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Retrieved from [Link]

  • European Chemical Agency (ECHA). (n.d.). Registration Dossier for Piperidine Carboxylates. Retrieved from [Link]

  • Organic Syntheses. (2004). Preparation of N-Boc-Piperidine Derivatives. Organic Syntheses, Coll. Vol. 10, p. 74. Retrieved from [Link]

Sources

Foundational

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate CAS number

An In-Depth Technical Guide to 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (CAS No: 932035-01-3), a key building block in modern medicinal chemistry. The document elucidates the compound's physicochemical properties, outlines logical synthetic strategies, and explores its applications, particularly as a versatile scaffold in drug discovery and as a component in the development of protein degraders. Emphasis is placed on the rationale behind its structural design and handling protocols, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The compound 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a prime example of a highly functionalized piperidine intermediate, designed for maximum synthetic versatility.

This molecule incorporates several key features:

  • A tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen, which allows for controlled reactions at other sites before a final, straightforward deprotection step.

  • An ethyl ester at the 3-position, offering a handle for amide bond formation or further modification.

  • A primary amino group at the 4-position, providing a nucleophilic site for derivatization.

This strategic combination of orthogonal protecting groups and reactive functionalities makes it an indispensable tool for constructing complex molecular architectures and generating libraries of compounds for drug screening programs.[1] It is particularly noted for its use as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities.[2]

Physicochemical and Structural Properties

The fundamental properties of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate are summarized below. While empirical data for properties like melting and boiling points are not consistently published, the structural and computed data provide a solid foundation for its use.

Data Summary
PropertyValueSource
CAS Number 932035-01-3[2][3]
Molecular Formula C13H24N2O4[2][4]
Molecular Weight 272.34 g/mol [2][3]
Purity (Typical) ≥95%[2][3]
Appearance White to off-white solid[5][6] (Inferred from similar compounds)
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[5] (Inferred from similar compounds)
Chemical Structure Visualization

The structure below illustrates the arrangement of the functional groups on the piperidine core.

Caption: 2D structure of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

Synthesis and Mechanistic Considerations

A detailed, validated synthesis for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is not publicly available in peer-reviewed literature. However, a logical and efficient synthetic route can be devised based on established methodologies for related piperidine derivatives.[7][8][9] The causality behind the proposed workflow is to sequentially install the required functional groups using orthogonal protection strategies.

Conceptual Synthetic Workflow

A plausible synthesis initiates from a commercially available, N-Boc protected piperidone. The key steps involve creating the β-keto ester, followed by reductive amination to install the C4-amino group.

SynthesisWorkflow Start 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (or similar β-keto ester) Step1 Reductive Amination Start->Step1 Product 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Step1->Product Reagents1 Reagents: Ammonium acetate or NH₃ Reducing agent (e.g., NaBH₃CN) Reagents1->Step1

Caption: Conceptual workflow for the synthesis via reductive amination.

Step-by-Step Protocol (Hypothetical & Self-Validating)

This protocol is a conceptual guide based on standard organic chemistry practices. Researchers must optimize conditions for safety and yield.

  • Reaction Setup:

    • To a solution of a suitable starting material like 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate in an appropriate solvent (e.g., methanol or ethanol), add ammonium acetate. The choice of a protic solvent is crucial as it participates in the imine-enamine equilibrium.

    • Stir the mixture at room temperature. The initial reaction is the formation of an iminium intermediate or an enamine, which is in equilibrium with the starting ketone.

  • Reductive Amination:

    • Once the iminium intermediate is formed, introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are mild enough not to reduce the ketone precursor but are effective at reducing the iminium ion. This selectivity is the cornerstone of a self-validating system; if the reaction proceeds, it confirms the formation of the desired intermediate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding an aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the reaction mixture and decompose any remaining reducing agent.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the final, high-purity compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.[11] Its trifunctional nature allows for sequential and site-selective modifications, making it a powerful tool for building molecular diversity.

  • Scaffold for Novel Therapeutics: The primary amine can be acylated, alkylated, or used in reductive amination to append various side chains, exploring the chemical space around a target protein's binding pocket. This is a common strategy in the development of inhibitors for enzymes like kinases or proteases.[1][12]

  • Linker Chemistry: The Boc-protected nitrogen and the ethyl ester can be deprotected and hydrolyzed, respectively, to reveal secondary amine and carboxylic acid functionalities. These can then be used to incorporate the piperidine core into larger molecules, such as peptide mimics or linkers for antibody-drug conjugates (ADCs).

  • Protein Degraders (PROTACs): As identified by suppliers, this molecule is a building block for protein degraders.[2] In a typical PROTAC, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The bifunctional nature of the deprotected piperidine core is ideal for constructing such linkers, providing both attachment points and the necessary spatial orientation.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is not detailed in the provided search results, safety protocols can be established based on closely related aminopiperidine and carboxylate compounds.[13][14][15]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[15]

  • Hazard Identification: Based on analogous structures, this compound should be treated as potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[13][16] Avoid inhalation of dust and direct contact with skin and eyes.[14]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Ingestion: Rinse mouth and call a physician or poison control center. Do not induce vomiting.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its carefully designed structure provides a robust and flexible platform for the synthesis of novel, complex molecules targeting a wide range of diseases. Understanding its properties, synthetic logic, and safe handling is paramount for any research professional seeking to leverage its significant potential in drug discovery and development.

References

  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1, 3-dicarboxylate, min 95%, 100 mg. (n.d.). AOBIOUS.
  • 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate. (2026). PubChem.
  • tert-Butyl 4-oxopiperidine-1-carboxylate. (n.d.). CAS Common Chemistry.
  • Tert-Butyl 4-Aminopiperidine-1-Carboxylate. (n.d.). Pipzine Chemicals.
  • (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (2025). ChemicalBook.
  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. (2025). PubChem.
  • (S)-(+)-3-Amino-1-Boc-piperidine. (n.d.). Sigma-Aldrich.
  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. (2022). Chemsrc.
  • Method for synthesizing 1-boc-4-aminopiperidine. (2015). Google Patents.
  • 4-Amino-1-Boc-piperidine Chemical Properties, Uses, Production. (n.d.). ChemicalBook.
  • What Are The Physical Properties Of 1-Tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-Dicarboxylate? (2025). Shaanxi Bloom Tech Co., Ltd.
  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.
  • Safety Data Sheet for Ethyl 4-amino-1-piperidinecarboxylate. (n.d.). Fisher Scientific.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. (n.d.). Beilstein Journal of Organic Chemistry.
  • MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013). Capot Chemical.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Intermediates for optically active piperidine derivatives and preparation methods thereof. (2022). Google Patents.
  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. (n.d.). Selleck Chemicals.
  • tert-Butyl 4-aminopiperidine-1-carboxylate Safety Information. (n.d.). BLD Pharm.

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Exploratory

structure elucidation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

An In-Depth Technical Guide to the Structure Elucidation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate This guide provides a comprehensive technical overview of the analytical methodologies required for the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous , a key building block in modern drug discovery and chemical biology. Designed for researchers, scientists, and professionals in pharmaceutical development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural confirmation.

Introduction: The Imperative of Structural Integrity in Complex Molecules

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (Molecular Formula: C₁₃H₂₄N₂O₄, Molecular Weight: 272.34 g/mol ) is a substituted piperidine derivative.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This specific molecule, featuring orthogonal protecting groups (a tert-butoxycarbonyl (Boc) group and an ethyl ester) and a primary amine, serves as a versatile synthon for creating complex molecules, including targeted protein degraders.[1][2][3]

Given its role as a foundational piece in the synthesis of potentially therapeutic agents, absolute certainty of its structure is paramount. Any ambiguity, whether constitutional or stereochemical, can have profound consequences on the biological activity and safety profile of the final compound. This guide details a multi-pronged analytical approach, integrating Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Infrared Spectroscopy to build an unassailable case for the structure of the title compound.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is an essential first-line technique in structure elucidation, providing the molecular weight and, with high-resolution instrumentation, the elemental composition.[4][5][6] Tandem MS (MS/MS) further probes the structure by inducing fragmentation, offering a roadmap of the molecule's connectivity.[5]

Causality in Experimental Design

We select Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar, non-volatile molecules, minimizing in-source fragmentation and preserving the molecular ion.[7] Operating in positive ion mode is the logical choice, as the two nitrogen atoms in the molecule are readily protonated. A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is critical not just for mass accuracy but for calculating the elemental formula, a key self-validating check.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Infuse the sample solution directly into a high-resolution mass spectrometer equipped with an ESI source.

  • Data Acquisition (MS1): Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺.

  • Data Acquisition (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) with argon. Acquire the product ion spectrum to observe fragmentation patterns.

Data Interpretation and Validation

The primary goal is to match the observed data with the theoretical values for the proposed structure.

  • Molecular Ion & Elemental Composition: The MS1 spectrum should reveal a prominent ion at m/z 273.1758. High-resolution analysis will confirm this corresponds to the elemental formula C₁₃H₂₅N₂O₄⁺ (calculated exact mass: 273.1763), providing strong evidence for the molecular formula.

  • Fragmentation Analysis: The MS/MS spectrum provides the structural fingerprint. The fragmentation is predictable and follows established chemical principles, primarily involving the loss of the bulky, stable tert-butyl group and cleavages initiated at the protonated nitrogen atoms.[7]

Table 1: Predicted High-Resolution MS/MS Fragmentation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Predicted m/z Formula of Fragment Loss Proposed Fragment Structure/Origin
217.1132C₁₀H₁₇N₂O₂⁺C₃H₈O₂ (from Boc group)Loss of isobutylene and CO₂ from the Boc group.
173.1230C₈H₁₇N₂O₂⁺C₅H₈O₂ (Boc group)Loss of the entire Boc group as a neutral fragment.
156.0968C₈H₁₂NO₂⁺C₅H₁₃N₂O₂ (various)Loss of the amino group and parts of the ring.
128.0863C₇H₁₂NO⁺C₆H₁₃NO₃Loss of the ethyl ester group.
100.0757C₅H₁₀NO⁺C₈H₁₅NO₃Cleavage of the piperidine ring.
57.0704C₄H₉⁺C₉H₁₆N₂O₄tert-Butyl cation, a hallmark of Boc-protected compounds.

G parent [M+H]⁺ m/z 273.1758 C₁₃H₂₅N₂O₄⁺ frag1 m/z 217.1132 C₁₀H₁₇N₂O₂⁺ parent->frag1 - C₄H₈ frag2 m/z 173.1230 C₈H₁₇N₂O₂⁺ parent->frag2 - C₅H₈O₂ frag4 m/z 57.0704 C₄H₉⁺ parent->frag4 - C₉H₁₆N₂O₄ frag3 m/z 128.0863 C₇H₁₂NO⁺ frag2->frag3 - C₂H₅OH

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

While MS provides the formula and fragments, NMR spectroscopy is the definitive tool for mapping the precise atomic connectivity and stereochemistry of a molecule.[8] A suite of 1D and 2D NMR experiments is required to assign every proton and carbon signal and confirm the proposed structure.

Causality in Experimental Design
  • ¹H NMR: Provides the initial proton count and environment (chemical shift and multiplicity).

  • ¹³C NMR & DEPT-135: Identifies all unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity within the piperidine ring and the ethyl group.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons, connecting the distinct fragments (Boc group, ethyl ester, and piperidine ring) into a single molecular entity.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Perform standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC experiments.

Data Interpretation and Validation

The combination of these spectra allows for a complete and self-consistent assignment.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃, shifts are approximate)

Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity Integration Key HMBC Correlations
Boc (C(CH₃)₃)~80.0 (quat. C)1.45s9HC=O (Boc), C(CH₃)₃
Boc (C(CH₃)₃)~28.5 (CH₃)---C(CH₃)₃
Boc (C=O)~155.0---H from C(CH₃)₃, H-2, H-6
Ethyl (-OCH₂CH₃)~61.0 (CH₂)4.15q2HC=O (Ester), -OCH₂CH₃
Ethyl (-OCH₂CH₃)~14.0 (CH₃)1.25t3H-OCH₂CH₃
Ester (C=O)~173.0---H-3, -OCH₂CH₃
Piperidine C-2~45.03.0-4.2 (axial/eq)m2HC=O (Boc), C-3, C-6
Piperidine C-3~50.0~2.8m1HC=O (Ester), C-2, C-4, C-5
Piperidine C-4~52.0~3.1m1HC-2, C-3, C-5, C-6
Piperidine C-5~30.01.5-2.0 (axial/eq)m2HC-3, C-4, C-6
Piperidine C-6~45.03.0-4.2 (axial/eq)m2HC=O (Boc), C-2, C-5
Amine (-NH₂)-~1.6br s2H-

// Define nodes for the structure and labels N1 [label="N(Boc)", pos="0,1!"]; C2 [label="C2", pos="-1,0.5!"]; C3 [label="C3(COOEt)", pos="-1,-0.5!"]; C4 [label="C4(NH2)", pos="0,-1!"]; C5 [label="C5", pos="1,-0.5!"]; C6 [label="C6", pos="1,0.5!"]; Boc_C [label="C(CH₃)₃", pos="-0.5,2!"]; Boc_H [label="H-(Boc)", pos="-1,2.5!"]; Boc_CO [label="C=O(Boc)", pos="0,1.75!"]; Et_CH2 [label="O-CH₂", pos="-2.2,-0.5!"]; Et_H [label="H-(Et)", pos="-2.7,-0.5!"]; Ester_CO [label="C=O(Ester)", pos="-1.5,-1.25!"]; H3 [label="H3", pos="-1.5,-0.2!"];

// Draw bonds for the structure N1 -- C2 [color="#4285F4", style=solid, penwidth=2]; C2 -- C3 [color="#4285F4", style=solid, penwidth=2]; C3 -- C4 [color="#4285F4", style=solid, penwidth=2]; C4 -- C5 [color="#4285F4", style=solid, penwidth=2]; C5 -- C6 [color="#4285F4", style=solid, penwidth=2]; C6 -- N1 [color="#4285F4", style=solid, penwidth=2]; N1 -- Boc_CO [color="#4285F4", style=solid, penwidth=2]; Boc_CO -- Boc_C [color="#4285F4", style=solid, penwidth=2, label="O", fontsize=9]; C3 -- Ester_CO [color="#4285F4", style=solid, penwidth=2]; Ester_CO -- Et_CH2 [color="#4285F4", style=solid, penwidth=2, label="O", fontsize=9];

// Define nodes for the structure and labels N1 [label="N(Boc)", pos="0,1!"]; C2 [label="C2", pos="-1,0.5!"]; C3 [label="C3(COOEt)", pos="-1,-0.5!"]; C4 [label="C4(NH2)", pos="0,-1!"]; C5 [label="C5", pos="1,-0.5!"]; C6 [label="C6", pos="1,0.5!"]; Boc_C [label="C(CH₃)₃", pos="-0.5,2!"]; Boc_H [label="H-(Boc)", pos="-1,2.5!"]; Boc_CO [label="C=O(Boc)", pos="0,1.75!"]; Et_CH2 [label="O-CH₂", pos="-2.2,-0.5!"]; Et_H [label="H-(Et)", pos="-2.7,-0.5!"]; Ester_CO [label="C=O(Ester)", pos="-1.5,-1.25!"]; H3 [label="H3", pos="-1.5,-0.2!"];

// Draw bonds for the structure N1 -- C2 [color="#4285F4", style=solid, penwidth=2]; C2 -- C3 [color="#4285F4", style=solid, penwidth=2]; C3 -- C4 [color="#4285F4", style=solid, penwidth=2]; C4 -- C5 [color="#4285F4", style=solid, penwidth=2]; C5 -- C6 [color="#4285F4", style=solid, penwidth=2]; C6 -- N1 [color="#4285F4", style=solid, penwidth=2]; N1 -- Boc_CO [color="#4285F4", style=solid, penwidth=2]; Boc_CO -- Boc_C [color="#4285F4", style=solid, penwidth=2, label="O", fontsize=9]; C3 -- Ester_CO [color="#4285F4", style=solid, penwidth=2]; Ester_CO -- Et_CH2 [color="#4285F4", style=solid, penwidth=2, label="O", fontsize=9];

// Draw HMBC correlations Boc_H -- Boc_CO; Boc_H -- C6; Et_H -- Ester_CO; H3 -- Ester_CO; H3 -- C2; H3 -- C4; } Caption: Key HMBC correlations confirming connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as an orthogonal validation of the structural features deduced from MS and NMR.[10]

Causality in Experimental Design

The purpose of this experiment is to identify the characteristic vibrational frequencies of the amine (N-H), ester (C=O), and carbamate (C=O) groups. The distinct frequencies of the two carbonyl groups are particularly diagnostic. An Attenuated Total Reflectance (ATR) accessory is used for its simplicity and requires minimal sample preparation.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the neat compound (if an oil or solid) directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken first.

Data Interpretation and Validation

The spectrum should display absorption bands characteristic of the expected functional groups.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3380 - 3300Medium, BroadN-H stretch (primary amine)
2975 - 2850StrongC-H stretch (aliphatic)
~1735Strong, SharpC=O stretch (ethyl ester)[11]
~1690Strong, SharpC=O stretch (Boc-carbamate)[11][12]
1250 - 1150StrongC-O stretch (ester and carbamate)
1100 - 1050MediumC-N stretch[11]

G cluster_0 Molecule cluster_1 FTIR Absorption Region (cm⁻¹) A N-H (Amine) R1 3380-3300 A->R1 B C=O (Ester) R2 ~1735 B->R2 C C=O (Carbamate) R3 ~1690 C->R3 D C-H (Alkyl) R4 2975-2850 D->R4

Conclusion: A Triad of Corroborating Evidence

The structure of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is unequivocally confirmed through the synergistic application of three core analytical techniques.

  • High-Resolution Mass Spectrometry establishes the correct molecular formula and reveals a fragmentation pattern perfectly consistent with the proposed structure, including the characteristic loss of the Boc group.

  • Multidimensional NMR Spectroscopy provides the definitive proof of concept, mapping out the entire carbon-hydrogen framework through ¹H-¹H (COSY) and ¹H-¹³C (HSQC, HMBC) correlations, leaving no ambiguity in the placement of the functional groups on the piperidine ring.

  • FTIR Spectroscopy serves as a rapid and effective final check, confirming the presence of all key functional groups—amine, ester, and carbamate—through their characteristic vibrational absorptions.

This rigorous, multi-technique approach ensures the structural integrity of this valuable building block, providing the necessary confidence for its application in pharmaceutical research and development where precision is non-negotiable.

References

  • Vertex AI Search. 1-tert-Butyl 3-ethyl 4-aminopiperidine-1, 3-dicarboxylate, min 95%, 100 mg.
  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link].

  • National Center for Biotechnology Information. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link].

  • ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Available from: [Link].

  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available from: [Link].

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link].

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link].

  • Fiehn Lab. Structure Elucidation of Small Molecules. Available from: [Link].

  • ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. Available from: [Link].

  • Chemdad. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Available from: [Link].

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Foundational

A Technical Guide to 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate: Structure, Synthesis, and Application

This guide provides an in-depth technical overview of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, a substituted piperidine scaffold of significant interest to researchers in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, a substituted piperidine scaffold of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific diester is sparse, this document synthesizes information from analogous structures and foundational chemical principles to present a comprehensive analysis of its molecular architecture, a robust proposed synthetic strategy, and its potential applications as a key building block in novel therapeutics.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs. Its conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. The 3,4-disubstituted pattern, as seen in 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, offers a rich stereochemical landscape. The presence of the amine at C-4 and the carboxylate at C-3 creates a constrained beta-amino acid analogue. Such structures are invaluable for mimicking peptide turns or presenting pharmacophoric elements in a defined geometry.

The N-tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, enhancing the compound's stability and utility in multi-step syntheses by preventing unwanted side reactions at the ring nitrogen.[1] This strategic protection makes the molecule an ideal intermediate for incorporation into more complex molecular architectures.[1] The 4-aminopiperidine motif, in particular, is a key structural component in compounds targeting a range of diseases, including respiratory illnesses, digestive system disorders, and viral infections.[2][3]

Molecular Structure and Stereochemistry

The systematic IUPAC name for the core structure is 1-(tert-butoxycarbonyl)-4-aminopiperidine-3-carboxylic acid. The title compound is the ethyl ester of this acid. The molecule possesses two stereogenic centers at the C-3 and C-4 positions of the piperidine ring, giving rise to two diastereomeric pairs of enantiomers. The relative orientation of the ethyl carboxylate group at C-3 and the amino group at C-4 defines them as cis or trans isomers.

PropertyData
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
Key Functional Groups Piperidine, Carbamate (Boc), Ester, Amine
Stereocenters C-3, C-4
Primary Diastereomers cis and trans
Conformational Analysis

The piperidine ring adopts a low-energy chair conformation to minimize torsional and steric strain. The substituents (Boc, ethyl carboxylate, amino group) can occupy either axial or equatorial positions. The bulky tert-butyl group of the Boc protectorate introduces significant steric hindrance, and as a result, the carbamate moiety itself is subject to rotational restriction, which can be observed in NMR spectroscopy.[4]

For the 3,4-disubstituted ring, the relative stability of the conformers is dictated by minimizing 1,3-diaxial interactions.[5] The bulkiest groups will preferentially occupy the equatorial positions.

  • trans-Isomer : In the most stable chair conformation of the trans-isomer, both the ethyl carboxylate group and the amino group can reside in equatorial positions, leading to a thermodynamically favored arrangement.

  • cis-Isomer : For the cis-isomer, one substituent must occupy an axial position while the other is equatorial. The conformation where the larger ethyl carboxylate group is equatorial and the smaller amino group is axial would be expected to be more stable than the alternative diaxial or axial-equatorial flip.

The specific chair conformation has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity.

cluster_trans trans-Isomer (Diequatorial - Most Stable) cluster_cis cis-Isomer (Equatorial-Axial) trans trans cis cis

Caption: Predicted stable chair conformations.

Proposed Synthetic Pathway

A robust and stereocontrolled synthesis is paramount for the utility of this building block. While no direct published procedure for this specific molecule is available, a logical and efficient pathway can be constructed from established organochemical reactions. The proposed synthesis begins with the Dieckmann condensation to form the piperidone ring, followed by a diastereoselective reduction and reductive amination.

A N-Boc-iminodiacetic acid diethyl ester B 1-Boc-4-oxo-piperidine-3-carboxylate (β-keto ester) A->B  Dieckmann Condensation (e.g., NaOEt, Toluene) C 1-Boc-4-hydroxy-piperidine-3-carboxylate (cis/trans alcohol) B->C  Diastereoselective Reduction (e.g., NaBH4, L-Selectride) D 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate C->D  1. Oxidation (e.g., Dess-Martin)  2. Reductive Amination (NH3, NaBH3CN)

Caption: Proposed synthetic workflow.

Step 1: Dieckmann Condensation

The synthesis of the core piperidone ring is efficiently achieved via an intramolecular Dieckmann condensation of a suitable acyclic diester, such as N-Boc-iminodiacetic acid diethyl ester. This base-catalyzed reaction is a classic method for forming cyclic β-keto esters.[6][7]

  • Rationale : The use of a strong base like sodium ethoxide generates an enolate which attacks the second ester carbonyl, leading to cyclization. Careful control of reaction conditions is necessary to prevent side reactions like the retro-Dieckmann condensation.[6]

Step 2: Diastereoselective Reduction of the Ketone

The stereochemistry of the final product is established at this crucial step. The reduction of the ketone at C-4 in the β-keto ester intermediate yields a hydroxyl group. The choice of reducing agent determines the diastereoselectivity of this transformation.

  • Rationale : Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically favor axial attack on the carbonyl, leading to the equatorial alcohol (trans product). Bulky reducing agents, such as L-Selectride®, favor equatorial attack, yielding the axial alcohol (cis product). This allows for selective synthesis of either the cis or trans alcohol precursor.

Step 3: Conversion of the Hydroxyl Group to the Amine

The final step involves the conversion of the C-4 hydroxyl group to the target amine. A common and effective method is a two-step sequence: oxidation of the alcohol back to the ketone, followed by a direct reductive amination.

  • Rationale : Reductive amination is a highly efficient one-pot reaction where the ketone reacts with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then immediately reduced in situ by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[8] This method avoids harsh conditions and often proceeds with high yield.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-oxopiperidine-3-carboxylate

  • To a solution of sodium ethoxide (1.2 eq) in dry toluene under a nitrogen atmosphere, add N-Boc-iminodiacetic acid diethyl ester (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0°C and quench by the slow addition of aqueous HCl (1M) to neutralize the base.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target β-keto ester.

Step 2 & 3: Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

  • Dissolve the β-keto ester from Step 1 (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24-48 hours until the starting material is consumed (monitored by LC-MS).

  • Quench the reaction by adding water and concentrate the mixture to remove methanol.

  • Basify the aqueous residue with aqueous NaOH and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting crude product can be purified by column chromatography to yield the desired cis and trans isomers, which can be separated.

Analytical Characterization (Predicted)

A comprehensive characterization is essential to confirm the structure and purity of the final compound. The following data are predicted based on the known spectral properties of similar N-Boc-piperidine derivatives.[4][9]

TechniquePredicted Observations
¹H NMR - Singlet at ~1.45 ppm (9H, Boc group).- Multiplets between 1.5-3.8 ppm for the piperidine ring protons.- Quartet and triplet for the ethyl ester group (~4.1 ppm and ~1.2 ppm).- Broad singlet for the -NH₂ protons.
¹³C NMR - Signal at ~80 ppm for the quaternary carbon of the Boc group.- Signal at ~170-175 ppm for the ester carbonyl.- Signal at ~155 ppm for the carbamate carbonyl.- Signals between 20-60 ppm for the piperidine and ethyl group carbons.
IR Spec. - N-H stretching of the amine at ~3300-3400 cm⁻¹.- C=O stretching of the ester and carbamate at ~1735 cm⁻¹ and ~1690 cm⁻¹, respectively.- C-N stretching at ~1250 cm⁻¹.
Mass Spec. - Expected [M+H]⁺ peak at m/z = 273.1758.

Applications in Drug Discovery

The 4-aminopiperidine scaffold is a highly sought-after building block in medicinal chemistry. Its rigid structure allows it to serve as a conformational constraint, positioning substituents for optimal interaction with protein binding sites.

  • CNS Disorders : Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers, which have potential applications in the treatment of neuropathic pain.[10]

  • Antiviral Agents : The 4-aminopiperidine core has been identified as a key scaffold in the development of inhibitors of Hepatitis C Virus (HCV) assembly.[3][11] Optimization of this scaffold has led to compounds with improved potency and favorable pharmacokinetic profiles.[12]

  • Receptor Antagonists : The structural motif is present in antagonists for various receptors, including muscarinic M3 receptors and CCR5 receptors, highlighting its versatility in targeting different disease pathways.[2][13]

The title compound, with its specific substitution pattern, serves as a valuable chiral building block for creating libraries of novel compounds for screening against these and other biological targets.

Conclusion

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate represents a synthetically accessible and highly valuable scaffold for modern drug discovery. Its well-defined stereochemistry and conformational properties, combined with the strategic placement of versatile functional groups, make it an attractive starting point for the development of new therapeutic agents. The synthetic route proposed herein, based on established and reliable chemical transformations, provides a clear path for researchers to access this important molecular building block.

References

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
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  • ACS Publications. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Preparations and Procedures International, 39(5), 501-504. Available from [Link]

  • ResearchGate. (2015). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubMed. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • NIH. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(48), 6552-6554. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-Aminopiperidine Derivatives as Building Blocks

Executive Summary The 4-aminopiperidine moiety represents a privileged scaffold in medicinal chemistry, serving as the core architecture for a vast array of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminopiperidine moiety represents a privileged scaffold in medicinal chemistry, serving as the core architecture for a vast array of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and antihistamines (e.g., Astemizole, Bamaluzole). Its ubiquity stems from the piperidine ring's ability to project substituents into defined spatial vectors, allowing for precise tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide moves beyond textbook definitions to provide a process-chemistry-grade workflow for synthesizing these derivatives. We focus on the two primary synthetic vectors: Reductive Amination (the industry gold standard) and Nucleophilic Displacement (the steric alternative), providing self-validating protocols and troubleshooting mechanisms for high-stakes research environments.

Part 1: Strategic Retrosynthesis & Pathway Selection

The synthesis of 4-aminopiperidines is rarely a "one-size-fits-all" operation. The choice of pathway depends heavily on the electronic nature of the amine nucleophile and the steric environment of the piperidine core.

Decision Matrix: Pathway Selection
ParameterRoute A: Reductive Amination Route B: Nucleophilic Displacement
Primary Precursor N-Protected-4-piperidoneN-Protected-4-hydroxypiperidine
Key Reagents NaBH(OAc)₃, Ti(OiPr)₄MsCl/TsCl, NaN₃ or R-NH₂
Scope Broad (Primary/Secondary amines)Limited (Strong nucleophiles required)
Major Risk Over-alkylation (dialkylation)Elimination (E2) to tetrahydropyridine
Atom Economy HighModerate (Leaving group waste)
Preferred For Library generation, complex aminesSterically hindered amines, Azide introduction
Visualization: Retrosynthetic Logic

The following diagram illustrates the strategic disconnection points for accessing the 4-aminopiperidine core.

Retrosynthesis Target 4-Aminopiperidine Derivative (Target Scaffold) Imine Intermediate Imine/Iminium Imine->Target Reduction (NaBH(OAc)3) RouteA_SM1 N-Boc-4-Piperidone RouteA_SM1->Imine Condensation (+ Ti(OiPr)4) RouteA_SM2 Amine (R-NH2) RouteA_SM2->Imine RouteB_SM1 N-Boc-4-Mesyloxypiperidine RouteB_SM1->Target SN2 Displacement RouteB_SM2 Nucleophile (N3- or R-NH2) RouteB_SM2->Target

Caption: Strategic disconnection showing the convergent Reductive Amination (Red) vs. linear Substitution (Green).

Part 2: The Gold Standard – Reductive Amination

Reference Standard: The methodology established by Abdel-Magid et al. (JOC, 1996) remains the benchmark for this transformation due to the chemoselectivity of Sodium Triacetoxyborohydride (STAB) [1].

Mechanism & Causality

Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB does not require toxic cyanide handling and operates effectively in weakly acidic media.

  • Imine Formation: The amine attacks the ketone carbonyl. In difficult cases (electron-deficient amines), Titanium(IV) Isopropoxide [Ti(OiPr)₄] is employed as a Lewis acid to activate the carbonyl and scavenge water, driving the equilibrium toward the imine [2].

  • Selective Reduction: STAB is less basic and sterically bulkier than NaBH₄. It reduces the protonated iminium ion significantly faster than the ketone, preventing the formation of the 4-hydroxypiperidine side product.

Protocol: Ti(IV)-Mediated Reductive Amination

Use this protocol for weakly nucleophilic amines or when standard conditions yield low conversion.

Reagents:

  • 1-Boc-4-piperidone (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Step-by-Step Workflow:

  • Complexation (The "Dry" Phase):

    • Charge a flame-dried flask with 1-Boc-4-piperidone and the amine in anhydrous DCM (0.2 M).

    • Add Ti(OiPr)₄ dropwise under N₂.

    • Critical Control Point: Stir at ambient temperature for 6–12 hours. Monitor by TLC/LCMS. You are looking for the disappearance of the ketone and appearance of the imine (often unstable on silica, use neutral alumina or LCMS).

    • Why: Ti(OiPr)₄ acts as a water scavenger.[1] Premature addition of hydride can reduce the ketone if imine formation is incomplete.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB in one portion.

    • Allow to warm to room temperature and stir overnight.

  • The "Emulsion" Workup (Crucial Step):

    • The Problem: Titanium salts form a gelatinous emulsion with water that is impossible to separate by standard extraction.

    • The Solution: Quench the reaction with saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) or 2M NH₄OH.

    • Stir vigorously for 1–2 hours until two clear distinct layers appear (organic vs. aqueous).

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

Visualization: Reductive Amination Workflow

ReductiveAmination Start Start: Ketone + Amine LewisAcid Add Ti(OiPr)4 (Water Scavenger) Start->LewisAcid ImineCheck Check Imine (LCMS) LewisAcid->ImineCheck ImineCheck->LewisAcid Incomplete Reduction Add NaBH(OAc)3 (Selective Reduction) ImineCheck->Reduction Imine Formed Quench Quench: Rochelle's Salt Reduction->Quench PhaseSplit Biphasic Stirring (1-2 hours) Quench->PhaseSplit Break Emulsion Isolate Isolate Product PhaseSplit->Isolate

Caption: Operational workflow for Ti-mediated reductive amination emphasizing the critical workup step.

Part 3: Alternative Route – Nucleophilic Substitution

When the amine is sterically hindered or the reductive amination fails, displacement of a leaving group (Mesylate/Tosylate) is the alternative.

The Elimination Trap

The piperidine ring, particularly when N-protected with carbamates (Boc/Cbz), is prone to E2 elimination under basic conditions, yielding the useless 1,2,3,6-tetrahydropyridine byproduct.

Mitigation Strategy:

  • Leaving Group: Use Mesylate (Ms) rather than Iodide. Ms is a good leaving group but less prone to elimination than I or Br in this specific scaffold.

  • Nucleophile: Use Azide (NaN₃) as a "Trojan Horse." The azide is a small, linear, powerful nucleophile that displaces the mesylate with inversion of configuration (Sɴ2). The resulting azide can be reduced (Staudinger reduction or Hydrogenation) to the primary amine [3].

Protocol: Azide Displacement (Indirect Amination)
  • Activation: React N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to form the mesylate.

  • Displacement:

    • Solvent: DMF or DMSO (Polar Aprotic is mandatory for Sɴ2).

    • Reagent: NaN₃ (1.5 equiv).

    • Temp: 60–80°C. Caution: Do not exceed 90°C to avoid thermal decomposition of azide.

  • Reduction:

    • Treat the purified azide with Triphenylphosphine (PPh₃) in THF/Water (Staudinger reaction) to yield the primary amine N-Boc-4-aminopiperidine.

Part 4: Self-Validating Systems & Quality Control

To ensure scientific integrity, the following "Stop Criteria" must be applied. If these data points are not met, the experiment is considered failed/incomplete.

CheckpointValidation MethodAcceptance Criteria
Imine Formation 1H NMR (CDCl₃)Shift of C3/C5 protons; disappearance of ketone C=O signal.
Workup Efficiency Visual InspectionDistinct phase separation after Rochelle's salt treatment. No "rag layer."
Purity Check HPLC (254 nm)>95% purity. Major impurity in Route B is the alkene (elimination product).
Identity HRMS (ESI+)[M+H]+ matches calc. mass within 5 ppm.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

  • Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[7] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. Link

  • Teodori, E. , et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain.[8] Journal of Medicinal Chemistry, 47(24), 6070-6081. Link

Sources

Foundational

Strategic Orthogonality: A Master Guide to Protected Amino Acid Analogs

Introduction: The Dimensionality of Protection In modern peptide therapeutics—particularly with the rise of bicyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—standard solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dimensionality of Protection

In modern peptide therapeutics—particularly with the rise of bicyclic peptides, antibody-drug conjugates (ADCs), and stapled peptides—standard solid-phase peptide synthesis (SPPS) is no longer a linear exercise.[1] It is a multi-dimensional strategy where the order of deprotection dictates the molecular architecture.

"Orthogonality" is often oversimplified as merely using different reagents. True orthogonality implies a system where Group A can be removed in the presence of Group B and Group C , andGroup B can be removed in the presence of A and C , in any order.

This guide moves beyond the basic Fmoc/tBu strategy to engineer "Third Dimension" protection schemes, focusing on the synthesis and application of high-value analogs like Fmoc-Lys(Mmt)-OH and Fmoc-Dap(Alloc)-OH .[1]

The Orthogonal Matrix

To design a complex synthesis, one must visualize protection groups not as lists, but as axes of chemical stability.

Visualization: The Axes of Orthogonality

The following diagram maps the four primary "dimensions" of modern SPPS. Note how Alloc and ivDde sit outside the standard Acid/Base axis.

OrthogonalStrategy Base BASE LABILE (Fmoc) Center PEPTIDE SCAFFOLD Base->Center 20% Piperidine Acid ACID LABILE (Boc, tBu, Trt) Acid->Center 95% TFA (Global) 1% TFA (Selective Mmt) Allyl ALLYL (Pd0) (Alloc, Allyl ester) Allyl->Center Pd(PPh3)4 / PhSiH3 Nuc NUCLEOPHILE (ivDde, Dde) Nuc->Center 2% Hydrazine

Caption: The four orthogonal axes of protection. Each arm allows selective deprotection without affecting the others.

Core Chemistries & Field-Proven Insights

The "Super-Acid" Sensitive Group: Mmt vs. Mtt

For side-chain functionalization (e.g., attaching a fluorophore or drug linker to a Lysine while the peptide is still on resin), the Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) groups are superior.[1]

  • The Mechanism: These trityl derivatives are stabilized by electron-donating groups, making the carbocation extremely stable.

  • Critical Distinction:

    • Mtt: Cleaves with 1% TFA in DCM. (Risk: Repeated treatments can partially cleave tBu groups).[1]

    • Mmt: Cleaves with AcOH/TFE/DCM (1:2:7) . This is the "Gold Standard" for high-fidelity orthogonality because it leaves tBu/Boc groups completely intact [1].

The Palladium Switch: Alloc/Allyl

The Allyloxycarbonyl (Alloc) group is the most robust orthogonal protector because it is immune to both acids and bases.

  • The Reagent: Pd(PPh3)4 (Tetrakis).[2][3][4]

  • The Scavenger: Phenylsilane (PhSiH3).[2]

  • Expert Insight: While literature suggests argon sparging is mandatory, in practice, Phenylsilane acts as such a potent scavenger that strictly anaerobic conditions are often unnecessary for robust cleavage, provided the catalyst is fresh [2]. However, for GMP production, inert atmosphere is required to guarantee kinetics.

Advanced Protocol: Synthesis of Fmoc-Lys(Mmt)-OH[1][5]

The commercial cost of orthogonally protected amino acids is high. Synthesizing them in-house using the Copper(II) Complexation Method is a cost-effective, self-validating protocol.

Why Copper? Copper(II) forms a stable coordination complex with the


-amino and 

-carboxyl groups of amino acids (like Lysine or Ornithine).[1] This sterically and chemically "locks" the backbone, leaving the side-chain (

-amine) free for reaction.
The Workflow Diagram

CopperFlow Start L-Lysine HCl Step1 1. Copper Complexation (CuSO4, pH 9) Start->Step1 Inter1 Lys[Cu] Complex (Blue Precipitate/Soln) Step1->Inter1 Chelation Step2 2. Side Chain Protection (Mmt-Cl, TEA) Inter1->Step2 Selective Reaction Step3 3. Decomplexation (EDTA or 8-HQ) Step2->Step3 Metal Removal Step4 4. Backbone Protection (Fmoc-OSu) Step3->Step4 Final Fmoc-Lys(Mmt)-OH (Purified) Step4->Final

Caption: Chelation-based synthesis strategy ensuring exclusive side-chain protection before backbone modification.[1]

Step-by-Step Methodology

Target: 10g scale of Fmoc-Lys(Mmt)-OH.

Reagents: L-Lysine·HCl, CuSO4[1]·5H2O, Mmt-Cl, Fmoc-OSu, EDTA, Acetone, Dioxane.

  • Copper Complex Formation (The Blue Lock):

    • Dissolve L-Lysine[1]·HCl (55 mmol) in water. Add CuSO4[5]·5H2O (27.5 mmol) in water.

    • Adjust pH to ~9.0 using NaHCO3.

    • Observation: The solution turns deep royal blue. This is the self-validating signal that the

      
      -amine is protected.
      
  • Selective Side-Chain Protection:

    • Cool the copper complex solution to 0°C.

    • Add Mmt-Cl (60 mmol) dissolved in acetone dropwise. Maintain pH 9 with Na2CO3.

    • Stir for 2-4 hours. The Mmt group attaches only to the free

      
      -amine.
      
  • Decomplexation (Releasing the Lock):

    • Add EDTA disodium salt (or 8-hydroxyquinoline for faster precipitation) to chelate the copper away from the amino acid.

    • The blue color will fade or transfer to the aqueous chelate layer. Filter the resulting white/off-white solid (H-Lys(Mmt)-OH).

    • Wash: Thoroughly wash with water to remove all traces of Copper-EDTA (blue tint is a failure mode).

  • Fmoc Introduction:

    • Suspend H-Lys(Mmt)-OH in Water/Dioxane (1:1). Add Na2CO3 to pH 8.5.

    • Add Fmoc-OSu (1.1 eq). Stir at RT for 3 hours.

    • Acidify carefully with 1M HCl to pH 3 (Caution: Mmt is acid sensitive![1] Do not go below pH 3 or use strong mineral acids for extended time).

    • Extract into Ethyl Acetate.[6]

  • Validation:

    • HPLC: Single peak.

    • Mass Spec: Confirm mass.

    • NMR: Verify integration of the methoxy group on the trityl ring.

Troubleshooting & Quality Control

Aspartimide Formation

The most notorious side reaction in orthogonal synthesis involves Aspartic Acid (Asp). When the side chain is deprotected (or during base treatments), the nitrogen of the backbone attacks the side chain ester, forming a cyclic imide (Aspartimide).[7]

  • Risk Factors: Sequences containing Asp-Gly , Asp-Ser , or Asp-Ala .[1][8]

  • Solution 1 (Reagent): Add 0.1M HOBt to the piperidine deprotection solution.

  • Solution 2 (Building Block): Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).[1] The steric bulk prevents the backbone nitrogen from attacking [3].[8]

  • Solution 3 (Backbone Protection): Use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH .[1] These protecting groups on the backbone nitrogen physically block the cyclization.

Comparative Cleavage Data
Protecting GroupTypeRemoval ReagentOrthogonal ToStability Issues
Boc Side Chain95% TFAFmoc, Alloc, DdeStable to base.
tBu Side Chain95% TFAFmoc, Alloc, DdeStable to base.
Alloc Side/AlphaPd(PPh3)4 / PhSiH3Fmoc, Boc, tBuSensitive to oxidation of Pd catalyst.
Mmt Side Chain1% TFA or AcOH/TFEFmoc, Boc, AllocVery acid sensitive. Do not use with acidic HPLC buffers.
ivDde Side Chain2% Hydrazine / DMFFmoc, Boc, AllocDde can migrate to Lys amines; ivDde is sterically stable.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1][9][10][11] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Thieriet, N., et al. (2000).[1] Palladium-catalyzed deprotection of Alloc: Transprotection and peptide bond formation.[12] Tetrahedron Letters. [Link][1][13]

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526. [Link][1]

  • Tong, X., & Hong, A. (2001).[14] A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH.[1][15][14] International Journal of Peptide Research and Therapeutics. [Link]

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Exploratory

The Strategic Synthesis and Application of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This guide focuses on a particularly valuable derivative, 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate , a highly functionalized building block with significant potential in the synthesis of complex therapeutic agents. This document will provide an in-depth analysis of its chemical properties, a plausible and detailed synthetic route with scientific justifications, and its application in drug discovery, particularly in the context of targeted therapies like PARP inhibitors.

Physicochemical Properties and Structural Features

The fundamental characteristics of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate are summarized below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Chemical Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.34 g/mol
Appearance Off-white to pale yellow solid/oilInferred from similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from similar compounds
Stereochemistry Exists as multiple stereoisomers (e.g., (3S,4R), (3R,4R), (3R,4S))

The strategic placement of three distinct functional groups—a Boc-protected amine at the 1-position, an ethyl ester at the 3-position, and an amino group at the 4-position—makes this molecule a versatile synthon. The tert-butoxycarbonyl (Boc) group provides a robust yet readily cleavable protecting group for the piperidine nitrogen, allowing for selective reactions at other sites. The ethyl ester and the primary amine offer orthogonal handles for further chemical elaboration, enabling the construction of diverse molecular architectures. The stereochemistry at the C3 and C4 positions is of paramount importance, as the spatial arrangement of these substituents will ultimately dictate the biological activity of the final drug candidate.

Strategic Synthesis: A Plausible Stereoselective Route

Overall Synthetic Scheme

Synthetic_Pathway A N-Boc-iminodiacetic acid diethyl ester B Dieckmann Condensation A->B  NaOEt, Toluene, Reflux   C Ethyl 1-Boc-4-oxopiperidine-3-carboxylate B->C D Reductive Amination C->D  NH4OAc, NaBH3CN, MeOH   E 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate D->E

Caption: Proposed synthetic pathway for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

Part 1: Synthesis of Ethyl 1-Boc-4-oxopiperidine-3-carboxylate via Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of five- and six-membered rings from diesters.[2][3] In this initial phase, we construct the core piperidone ring with the desired ester functionalities.

Experimental Protocol:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

  • Addition of Starting Material: Heat the mixture to reflux. Add a solution of N-Boc-iminodiacetic acid diethyl ester (1.0 equivalent) in anhydrous toluene dropwise over 1 hour.

  • Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-Boc-4-oxopiperidine-3-carboxylate.

Causality and Scientific Integrity:

  • Choice of Base: Sodium ethoxide is selected as the base to minimize transesterification with the ethyl ester groups of the starting material.

  • Solvent: Toluene is an excellent high-boiling, non-polar solvent for this condensation, facilitating the intramolecular reaction.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the Boc group (a singlet at ~1.4 ppm), the ethyl ester (a triplet at ~1.2 ppm and a quartet at ~4.1 ppm), and the piperidone ring protons will be indicative of the successful synthesis.

Part 2: Stereoselective Reductive Amination

The introduction of the amino group at the C4 position is achieved through reductive amination of the ketone. The choice of reducing agent is critical for achieving the desired stereoselectivity.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-Boc-4-oxopiperidine-3-carboxylate (1.0 equivalent) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the careful addition of 1 M HCl until the pH is ~2. Stir for 30 minutes, then basify with 2 M NaOH to a pH of ~10. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate as a mixture of diastereomers. Further separation of diastereomers may be achieved by chiral HPLC if a specific stereoisomer is required.

Causality and Scientific Integrity:

  • Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is effective for the reduction of iminium ions formed in situ, minimizing the reduction of the ketone before imine formation.

  • Stereocontrol: The stereochemical outcome of the reduction is influenced by the steric hindrance of the adjacent ester group at C3. The hydride will preferentially attack from the less hindered face, leading to a predominant diastereomer. The exact ratio will depend on the specific reaction conditions.

  • Self-Validation: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The appearance of signals corresponding to the new amino group and the changes in the chemical shifts of the piperidine ring protons will confirm the successful transformation. Chiral HPLC analysis is essential to determine the diastereomeric ratio.

Application in Drug Discovery: A Key Building Block for PARP Inhibitors

Substituted piperidines are integral components of numerous targeted therapies. One of the most significant applications of aminopiperidine scaffolds is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5][6][7] PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4]

PARP_Inhibition cluster_0 Cancer Cell with BRCA1/2 Mutation A Single-Strand DNA Break B PARP Enzyme A->B C PARP Inhibitor (e.g., Niraparib) B->C Inhibition D Failed Single-Strand Break Repair B->D Repair E Replication Fork Collapse D->E F Double-Strand Break E->F G Defective Homologous Recombination Repair F->G Unrepaired due to BRCA1/2 mutation H Cell Death (Apoptosis) G->H

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.

The 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate scaffold provides an ideal starting point for the synthesis of PARP inhibitors like Niraparib.[7] The primary amine at the C4 position can be functionalized to introduce the pharmacophore responsible for binding to the nicotinamide pocket of the PARP enzyme, while the ester at C3 can be modified to modulate solubility and pharmacokinetic properties. The Boc-protected nitrogen at N1 allows for the introduction of other key structural motifs required for potent and selective inhibition.

Conclusion

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a high-value, versatile building block for medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions and stereochemistry, is achievable through established synthetic transformations. The ability to orthogonally functionalize the three key positions on the piperidine ring makes it an invaluable tool for the rapid generation of compound libraries for lead optimization in drug discovery programs. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of such well-designed synthons will remain a critical component of successful pharmaceutical research and development.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Beilstein Archives. [Link]

  • FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]

  • 1-BOC-3-Aminopiperidine. PubChem. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. ResearchGate. [Link]

  • Asymmetric synthesis of functionalized piperidine derivatives: Synthesis of (S)-anatabine. Elsevier. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. ChemSrc. [Link]

  • Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. LinkedIn. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath. [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

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Foundational

Unlocking New Therapeutic Frontiers: A Technical Guide to Emerging Research Areas for 4-Aminopiperidine Scaffolds

Introduction: The Enduring & Evolving Value of the 4-Aminopiperidine Scaffold The 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring & Evolving Value of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1] Its enduring appeal stems from a unique combination of properties: the piperidine ring provides a saturated, three-dimensional scaffold that can improve physicochemical properties like solubility, while the strategically placed amino group offers a versatile handle for a wide array of chemical modifications. This allows for precise vectoral orientation of substituents to engage with biological targets, making it a privileged scaffold in drug discovery.[2][3]

Historically, this scaffold has been integral to the development of therapeutics targeting the central nervous system (CNS), such as analgesics and antidepressants, as well as agents for cardiovascular and gastrointestinal disorders.[3][4] However, the versatility of the 4-aminopiperidine core is far from fully exploited. Recent advancements in our understanding of complex disease biology, coupled with innovative synthetic methodologies, have opened up new and exciting avenues for research.

This technical guide moves beyond the well-trodden path of established applications. It is designed for researchers, medicinal chemists, and drug development professionals, providing an in-depth exploration of burgeoning research areas where the 4-aminopiperidine scaffold is poised to make a significant impact. We will delve into the causal logic behind its application in novel target classes, provide actionable experimental protocols, and offer insights into overcoming inherent challenges, thereby equipping you with the knowledge to pioneer the next generation of 4-aminopiperidine-based therapeutics.

I. Beyond the Usual Suspects: Targeting Novel Disease Pathways

The inherent structural and chemical attributes of the 4-aminopiperidine scaffold make it an ideal starting point for designing modulators of complex and challenging new target classes.

Epigenetic Modulators: Covalent Inhibition of SMYD3

The field of epigenetics has emerged as a fertile ground for therapeutic intervention, particularly in oncology. Lysine methyltransferases, such as SMYD3, are key regulators of gene expression and are frequently dysregulated in cancer.[2] The development of selective inhibitors for these enzymes has, however, been challenging.

A promising new frontier is the design of covalent inhibitors that can form a permanent bond with a non-catalytic cysteine residue in the target protein, leading to prolonged and potent inhibition. The 4-aminopiperidine scaffold has proven to be an excellent framework for developing such agents.

Causality Behind the Experimental Choice: The 4-aminopiperidine core provides a rigid and predictable platform to orient a reactive "warhead" (e.g., a chloroethanoyl group) towards a targetable cysteine residue within the protein's binding pocket.[5][6] This strategy allows for high selectivity and potency, as demonstrated by the development of compounds like EM127, a site-specific covalent inhibitor of SMYD3.[5][6]

Experimental Workflow: Screening for Covalent SMYD3 Inhibitors

G cluster_0 Compound Synthesis & Library Generation cluster_1 Biochemical Assays cluster_2 Cellular & Functional Assays cluster_3 Lead Optimization synth Synthesis of 4-Aminopiperidine Derivatives with Covalent Warheads (e.g., chloroacetyl) enzymatic In Vitro SMYD3 Enzymatic Assay (e.g., Radioactive Filter Binding or Colorimetric) synth->enzymatic Screening mass_spec Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation enzymatic->mass_spec Hit Confirmation cell_prolif Cancer Cell Line Proliferation Assay (e.g., MDA-MB-231, HCT116) mass_spec->cell_prolif Functional Validation target_engagement Western Blot for Downstream Markers (e.g., p-ERK) cell_prolif->target_engagement sar Structure-Activity Relationship (SAR) and ADME Profiling target_engagement->sar Optimization Cycle

Caption: Workflow for the discovery of covalent SMYD3 inhibitors.

Protocol: In Vitro SMYD3 Methyltransferase Assay (Radioactive Filter Binding)

This protocol is adapted from methodologies used in the validation of SMYD3 inhibitors.[7]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human SMYD3 enzyme, a histone H3 or H4 peptide substrate, and the test compound (dissolved in DMSO) in a suitable assay buffer.

  • Initiation of Reaction: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

  • Filter Binding: Transfer the reaction mixture to a filter plate and wash multiple times with 10% TCA to remove unincorporated ¹⁴C-SAM.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to a DMSO control and determine the IC50 value.

Dual-Target Inhibitors for Overcoming Cancer Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance, often driven by the activation of alternative signaling pathways. A promising strategy to combat this is the development of single molecules that can simultaneously inhibit two distinct targets involved in cancer progression. The 4-aminopiperidine scaffold is well-suited for this purpose due to its ability to be functionalized at multiple points.

Causality Behind the Experimental Choice: The development of dual Smoothened (SMO) and Extracellular Signal-Regulated Kinase (ERK) inhibitors is a prime example.[2][8] The Hedgehog (Hh) pathway, in which SMO is a key component, is a critical driver in many cancers.[2] However, resistance to SMO inhibitors can arise through the activation of the ERK pathway. By designing 4-aminopiperidine derivatives that can bind to and inhibit both SMO and ERK, it is possible to achieve synergistic anti-cancer effects and potentially circumvent resistance mechanisms.[2]

Signaling Pathway: Dual Inhibition of Hedgehog and ERK Pathways

G cluster_Hh Hedgehog Pathway cluster_ERK MAPK/ERK Pathway Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Hh_genes Target Gene Expression (Proliferation, Survival) GLI->Hh_genes cell_growth Tumor Growth & Resistance Hh_genes->cell_growth RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_genes Target Gene Expression (Proliferation, Survival) ERK->ERK_genes ERK_genes->cell_growth inhibitor 4-Aminopiperidine Dual Inhibitor inhibitor->SMO inhibitor->ERK

Caption: Dual inhibition of SMO and ERK pathways by a 4-aminopiperidine derivative.

Antiviral Agents: Targeting Viral Assembly

While direct-acting antivirals targeting viral enzymes have been highly successful, an alternative and potentially synergistic approach is to inhibit the assembly of new viral particles. The 4-aminopiperidine scaffold has been identified as a promising starting point for developing inhibitors of Hepatitis C Virus (HCV) assembly.[4][9][10][11]

Causality Behind the Experimental Choice: High-throughput phenotypic screens identified 4-aminopiperidine derivatives as potent inhibitors of HCV replication.[4][9] Subsequent mechanism-of-action studies revealed that these compounds do not inhibit the viral replicative machinery directly but rather interfere with the assembly and release of infectious virions.[4][9] This novel mechanism of action provides a valuable opportunity for combination therapies with existing direct-acting antivirals, potentially leading to improved efficacy and a higher barrier to resistance.[4][9]

Protocol: Cell-Based HCV Replication Assay (Luciferase Reporter)

This protocol is based on established methods for screening HCV inhibitors.[1][3]

  • Cell Culture: Seed Huh-7.5.1 cells harboring an HCV subgenomic replicon encoding a luciferase reporter gene in 96-well plates.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the 4-aminopiperidine test compounds. Include a known HCV inhibitor (e.g., daclatasvir) as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the effect of the compounds on cell viability.

  • Data Analysis: Normalize the luciferase signal to the cell viability data and calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) for each compound. The selectivity index (SI = CC50/EC50) can then be determined.

II. Advanced Drug Discovery Modalities

The adaptability of the 4-aminopiperidine scaffold extends to its use as a key building block in cutting-edge therapeutic modalities.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[12][13] A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.[12][13] The linker is a critical component, influencing the formation and stability of the ternary complex and the overall efficacy of the PROTAC.

Potential Application: The 4-aminopiperidine scaffold can be incorporated into PROTAC linkers to impart rigidity and control the spatial orientation of the two ligands.[12][14] This can lead to improved selectivity and degradation efficiency.[12]

Logical Relationship: Role of 4-Aminopiperidine in PROTACs

G cluster_benefits Benefits POI Protein of Interest (POI) Ligand Linker Linker POI->Linker E3 E3 Ligase Ligand E3->Linker Piperidine 4-Aminopiperidine Scaffold Linker->Piperidine incorporates Rigidity Increased Rigidity Piperidine->Rigidity Orientation Controlled Spatial Orientation Piperidine->Orientation Solubility Improved Solubility Piperidine->Solubility

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Introduction 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core, ador...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core, adorned with a carbamate, an ester, and an amino group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount for its application in drug development, ensuring its identity, purity, and conformational integrity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Functional Groups

The structural integrity of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is defined by its key functional groups, each contributing unique spectroscopic signatures. A thorough understanding of these components is the foundation for accurate spectral interpretation.

Key Functional Groups:

  • N-Boc (tert-Butoxycarbonyl) protecting group: A bulky carbamate that restricts the conformational flexibility of the piperidine ring and provides a characteristic singlet in ¹H NMR.

  • Ethyl Ester: An ester functional group at the C3 position, exhibiting characteristic signals for the ethyl group in ¹H and ¹³C NMR, and a strong carbonyl stretch in IR.

  • Secondary Amine: The amino group at the C4 position, which will show characteristic N-H stretches in the IR spectrum.

  • Piperidine Ring: A six-membered saturated heterocycle, the protons of which will present a complex pattern of signals in the ¹H NMR spectrum due to their diastereotopic nature and spin-spin coupling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling).

Predicted Spectrum and Interpretation:

The ¹H NMR spectrum of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is predicted to exhibit a set of distinct signals corresponding to each proton in the molecule. The interpretation relies on the analysis of chemical shifts, integration values, and coupling constants.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Boc group (-C(CH₃)₃) ~ 1.45Singlet (s)N/AThe nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong singlet.
Ethyl ester (-OCH₂CH₃) ~ 4.15Quartet (q)~ 7.1The methylene protons are deshielded by the adjacent oxygen atom and are split by the three neighboring methyl protons.
Ethyl ester (-OCH₂CH₃) ~ 1.25Triplet (t)~ 7.1The methyl protons are split by the two neighboring methylene protons.
Piperidine ring protons 1.5 - 4.0Multiplets (m)VariousThe piperidine ring protons are diastereotopic and exhibit complex splitting patterns due to geminal and vicinal couplings. The protons on carbons adjacent to the nitrogen and the ester group will be shifted downfield. The presence of substituents at C3 and C4 will further complicate the spectrum.
Amino group (-NH₂) Broad singletN/AThe chemical shift of the amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is characteristic of its hybridization and chemical environment.

Predicted Spectrum and Interpretation:

The proton-decoupled ¹³C NMR spectrum of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is expected to show a distinct signal for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Boc group (-C=O) ~ 155The carbonyl carbon of the carbamate is deshielded and appears in the typical range for this functional group.
Ethyl ester (-C=O) ~ 173The carbonyl carbon of the ethyl ester is also deshielded and typically appears at a slightly higher chemical shift than the carbamate carbonyl.
Boc group (-C(CH₃)₃) ~ 80The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.
Boc group (-C(CH₃)₃) ~ 28The methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region.
Ethyl ester (-OCH₂CH₃) ~ 61The methylene carbon is deshielded by the adjacent oxygen atom.
Ethyl ester (-OCH₂CH₃) ~ 14The methyl carbon is in the aliphatic region.
Piperidine ring carbons 30 - 60The chemical shifts of the piperidine ring carbons will vary depending on their substitution and proximity to the nitrogen and ester groups. The carbons bearing the nitrogen and the ester will be the most deshielded.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a high-resolution NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data using Fourier transformation, phase correction, and baseline correction.

  • Analysis: Identify the chemical shift of each carbon signal.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment.

Expected Absorption Bands and Interpretation:

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Vibrational Mode Interpretation
Amine (N-H) 3300 - 3500N-H stretchA medium to weak absorption in this region confirms the presence of the amino group.
Alkyl (C-H) 2850 - 3000C-H stretchStrong absorptions in this region are characteristic of the C-H bonds in the piperidine ring, tert-butyl, and ethyl groups.
Carbamate (C=O) ~ 1690C=O stretchA strong, sharp absorption band in this region is indicative of the carbonyl group in the Boc protecting group.
Ester (C=O) ~ 1735C=O stretchA strong, sharp absorption band, typically at a higher frequency than the carbamate carbonyl, confirms the presence of the ethyl ester.
C-O Stretch 1100 - 1300C-O stretchStrong absorptions in this region are expected for the C-O bonds of the carbamate and ester groups.
C-N Stretch 1000 - 1250C-N stretchA medium absorption in this region corresponds to the C-N bond of the piperidine ring.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.

  • Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation and Interpretation:

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent molecular ion peak.

  • Molecular Ion Peak ([M+H]⁺): The expected molecular weight of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (C₁₃H₂₄N₂O₄) is 272.34 g/mol . In positive ion mode ESI, a strong signal at m/z 273.18, corresponding to the protonated molecule [M+H]⁺, is anticipated.

  • Fragmentation: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways include:

    • Loss of the tert-butyl group: A fragment at m/z 217 corresponding to the loss of a tert-butyl group (56 Da).

    • Loss of the Boc group: A fragment at m/z 173 corresponding to the loss of the entire Boc group (100 Da).

    • Loss of the ethoxy group from the ester: A fragment at m/z 227 corresponding to the loss of the ethoxy group (45 Da).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations

Molecular Structure with Atom Numbering for NMR

Caption: Molecular structure of the compound with atom numbering.

Spectroscopic Characterization Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of new therapeutic entities.

References

  • PubChem. tert-Butyl 4-aminopiperidine-1-carboxylate. [Link]

  • PubChem. 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate. [Link]

  • Royal Society of Chemistry. Supporting Information for Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate as a versatile buildi...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate as a versatile building block in drug discovery. This document outlines its significance, key chemical attributes, and detailed protocols for its application in synthesizing diverse small molecule libraries for therapeutic screening.

The Strategic Importance of the 4-Aminopiperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its three-dimensional, saturated heterocyclic structure provides an excellent framework for orienting substituents in defined spatial arrangements, which is crucial for optimizing interactions with biological targets. The 4-aminopiperidine core, in particular, offers a key vector for introducing diversity and modulating physicochemical properties.

Derivatives of the 4-aminopiperidine scaffold have been successfully employed in the development of a wide range of therapeutic agents. For instance, this scaffold is central to the discovery of novel inhibitors of the Hepatitis C Virus (HCV) assembly, demonstrating its utility in antiviral drug development.[1][2] Furthermore, it has been instrumental in creating N-type calcium channel blockers for the treatment of pain and neuropathic pain, highlighting its applicability in targeting ion channels.[3] The versatility of this scaffold makes it a valuable starting point for generating libraries of compounds with diverse biological activities.

Physicochemical Properties and Synthetic Advantages of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

The subject molecule, 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, is a strategically designed building block that offers several advantages for synthetic chemists.

PropertyValueSource
CAS Number 932035-01-3[4]
Molecular Formula C13H24N2O4[4]
Molecular Weight 272.34 g/mol [4]

The key to its utility lies in the orthogonal protecting groups and the presence of a primary amine.

  • Boc (tert-butoxycarbonyl) Group: The nitrogen at the 1-position is protected by a Boc group. This is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for selective functionalization of the primary amine without interference from the piperidine nitrogen.

  • Ethyl Ester: The carboxylate at the 3-position is protected as an ethyl ester. This group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, providing another handle for modification.

  • Primary Amine: The 4-amino group is the primary site for diversification. It can readily undergo a variety of reactions, including amide bond formation, reductive amination, and sulfonylation, to introduce a wide range of substituents.

This differential protection scheme allows for a stepwise and controlled elaboration of the piperidine scaffold, making it an ideal starting material for the synthesis of complex molecules.

Experimental Protocols for Library Synthesis

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of compounds based on the 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate core.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a reliable method for coupling the primary amine of the starting material with a variety of carboxylic acids. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and effective method for activating the carboxylic acid.[5][6]

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine. HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate, which is more stable and less prone to side reactions than the O-acylisourea.

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M), add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add a solution of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (1.0 equivalent) in the same anhydrous solvent.

  • If the carboxylic acid is used as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Reagent/ParameterCondition/AmountRationale
Solvent Anhydrous DCM or DMFAprotic solvents to prevent reaction with the activated carboxylic acid.
Temperature Room TemperatureSufficient for most amide couplings with this substrate.
Equivalents (Acid:Amine) 1.1 : 1.0A slight excess of the acid ensures complete consumption of the valuable amine.
Coupling Reagents EDC (1.2 eq), HOBt (1.2 eq)Efficient activation of the carboxylic acid and suppression of side reactions.
Base (optional) DIPEA (1.5 eq)To neutralize any acid salts and facilitate the reaction.
Work-up Aqueous washTo remove water-soluble byproducts and unreacted reagents.
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and introducing a wide array of substituents. This protocol describes the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent.

Rationale: The reaction proceeds through the initial formation of a Schiff base (for aldehydes) or an enamine (for ketones), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation.

Step-by-Step Protocol:

  • Dissolve 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M).

  • Add acetic acid (1-2 equivalents) to catalyze the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterCondition/AmountRationale
Solvent Anhydrous DCE or THFAprotic solvents that are compatible with the reducing agent.
Temperature Room TemperatureMild conditions are generally sufficient.
Catalyst Acetic Acid (1-2 eq)Promotes the formation of the iminium ion.
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Mild and selective reducing agent for imines and enamines.
Work-up Basic aqueous quenchTo neutralize the acetic acid and decompose the excess reducing agent.

Workflow and Pathway Visualization

General Synthetic Workflow for Library Generation

The following diagram illustrates a general workflow for creating a diverse small molecule library starting from 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

G A 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate B Amide Bond Formation (Protocol 1) A->B R-COOH, EDC, HOBt C Reductive Amination (Protocol 2) A->C R-CHO/R-CO-R', STAB D Diverse Library of Amide Derivatives B->D E Diverse Library of Secondary Amines C->E F Boc Deprotection (e.g., TFA/DCM) D->F E->F G Further Functionalization of Piperidine N F->G Acylation, Alkylation, etc. H Final Compound Library G->H

Caption: Synthetic workflow for library generation.

Hypothetical Target Pathway: Inhibition of Viral Assembly

Molecules derived from the 4-aminopiperidine scaffold have shown promise as inhibitors of viral assembly, such as in the case of HCV.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway where a compound derived from our starting material could interfere with the viral life cycle.

G cluster_host_cell Host Cell Viral_Entry Viral Entry Viral_Replication Viral Replication Viral_Entry->Viral_Replication Viral_Assembly Viral Assembly (e.g., interaction of viral proteins) Viral_Replication->Viral_Assembly Viral_Release Viral Release Viral_Assembly->Viral_Release Inhibitor 4-Aminopiperidine Derivative Inhibitor->Viral_Assembly Inhibition

Caption: Hypothetical inhibition of viral assembly.

Conclusion

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a highly valuable and versatile building block for drug discovery. Its unique combination of a primary amine for diversification and orthogonal protecting groups on the piperidine nitrogen and a carboxylate substituent allows for the controlled and efficient synthesis of complex small molecules. The protocols provided herein offer robust starting points for researchers to generate novel compound libraries for screening against a wide range of biological targets. The demonstrated success of the 4-aminopiperidine scaffold in various therapeutic areas underscores the potential of derivatives from this starting material to lead to the discovery of new and effective medicines.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate CAS 71233-25-5. BIOSYNCE. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Chemsrc. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

Sources

Application

The Strategic Application of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate in Medicinal Chemistry: A Guide for Drug Development Professionals

The intricate dance of drug discovery often hinges on the strategic selection of molecular scaffolds that provide a fertile ground for structural diversification and optimization of pharmacological activity. Among the pr...

Author: BenchChem Technical Support Team. Date: February 2026

The intricate dance of drug discovery often hinges on the strategic selection of molecular scaffolds that provide a fertile ground for structural diversification and optimization of pharmacological activity. Among the privileged structures in a medicinal chemist's toolkit, the piperidine ring holds a place of prominence due to its conformational flexibility and its prevalence in numerous natural products and synthetic drugs. This guide delves into the application of a particularly valuable, stereochemically rich building block: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate . We will explore its synthesis, its critical role in the development of potent and selective kinase inhibitors, and provide detailed protocols for its practical application in a research and development setting.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents, targeting diverse biological pathways. Its utility stems from the ability to project substituents in distinct vectors from a conformationally defined core, allowing for fine-tuning of interactions with biological targets. The presence of a primary amine provides a convenient handle for the introduction of various functional groups through well-established chemical transformations, such as amide bond formation, reductive amination, and urea formation.

The subject of this guide, 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, offers several advantages for medicinal chemists:

  • Orthogonal Protection: The nitrogen of the piperidine ring is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under a wide range of reaction conditions but can be readily removed with acid. This allows for selective manipulation of the 4-amino group.

  • Stereochemical Complexity: The presence of two stereocenters at the 3 and 4 positions of the piperidine ring allows for the exploration of diastereomeric space, which can be crucial for achieving high target affinity and selectivity.

  • Modulation of Physicochemical Properties: The ethyl ester at the 3-position can influence the solubility, lipophilicity, and metabolic stability of the final compound. It can also serve as a handle for further chemical modification.

A prime example of the successful application of this scaffold is in the development of inhibitors of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] Dysregulation of the PI3K/Akt signaling pathway is a hallmark of many human cancers, making Akt a compelling target for anticancer drug discovery.[4] The clinical candidate AZD5363, a potent pan-Akt inhibitor, features a substituted 4-aminopiperidine core, highlighting the importance of this structural motif in achieving potent and selective inhibition of this critical oncology target.[1]

Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate: A Detailed Protocol

The synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is typically achieved through a two-step sequence starting from the corresponding 4-oxo-piperidine derivative. The following protocol is a representative procedure based on established synthetic methodologies.

Part 1: Synthesis of the Precursor: 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

The synthesis of the ketone precursor can be achieved via a Dieckmann condensation of a suitably protected amino acid derivative.

Reaction Scheme:

Synthesis_of_Ketone_Precursor reagent1 N-Boc-β-alanine ethyl ester intermediate1 Michael Adduct reagent1->intermediate1  NaOEt, EtOH reagent2 Ethyl acrylate reagent2->intermediate1 ketone 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate intermediate1->ketone  1. NaOEt, Toluene, heat (Dieckmann Condensation) 2. H3O+

Caption: Synthetic route to the ketone precursor.

Experimental Protocol:

  • Michael Addition: To a solution of N-Boc-β-alanine ethyl ester (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) at 0 °C. To this mixture, add ethyl acrylate (1.2 eq) dropwise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation of Michael Adduct: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

  • Dieckmann Condensation: To a solution of the crude Michael adduct in toluene, add sodium ethoxide (1.5 eq). Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation of Ketone: Cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid until the solution is acidic (pH ~ 2-3). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate as a solid.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate98977-34-5C13H21NO5271.31Solid
1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylateNot availableC13H24N2O4272.34Oil/Solid
Part 2: Reductive Amination to Yield the Target Aminopiperidine

The conversion of the ketone to the desired amine is accomplished via reductive amination. This method allows for the direct formation of the primary amine.

Reaction Scheme:

Reductive_Amination ketone 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate amine 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate ketone->amine  NH4OAc, NaBH3CN, MeOH

Caption: Reductive amination of the ketone precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is ~2 (caution: gas evolution).

  • Purification: Make the solution basic (pH ~9-10) with the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. The product may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Application in the Synthesis of an Akt Kinase Inhibitor Scaffold

The synthesized 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a valuable intermediate for the construction of more complex molecules, such as the core of Akt inhibitors. The primary amine serves as a nucleophile in various coupling reactions. The following protocol describes a general procedure for an amide bond formation, a key step in the synthesis of many kinase inhibitors.

Workflow for Application in Kinase Inhibitor Synthesis:

Application_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_deprotection Deprotection & Further Modification aminopiperidine 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate coupled_product Amide-Coupled Product aminopiperidine->coupled_product carboxylic_acid Heterocyclic Carboxylic Acid (e.g., pyrrolopyrimidine) activated_ester Activated Ester carboxylic_acid->activated_ester  HATU, DIPEA, DMF activated_ester->coupled_product final_inhibitor Final Kinase Inhibitor coupled_product->final_inhibitor  1. TFA or HCl 2. Further synthetic steps

Caption: Workflow for utilizing the aminopiperidine in synthesis.

Experimental Protocol: Amide Coupling

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired heterocyclic carboxylic acid (e.g., a pyrrolopyrimidine carboxylic acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to generate the activated ester.

  • Coupling Reaction: To the solution of the activated ester, add a solution of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (1.05 eq) in anhydrous DMF.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with saturated aqueous lithium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide-coupled product.

This coupled product can then be subjected to Boc-deprotection and further synthetic modifications to arrive at the final kinase inhibitor.

Conclusion and Future Perspectives

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry, orthogonal protecting groups, and convenient synthetic accessibility make it an ideal starting point for the construction of complex and biologically active molecules. As demonstrated by its application in the synthesis of Akt kinase inhibitor scaffolds, this aminopiperidine derivative provides a robust platform for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties. The protocols and conceptual framework provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important chemical entity in their quest for novel therapeutics.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(15), 5545–5562. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568–2572. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]

Sources

Method

Application Note: Synthesis of DPP-4 Inhibitors Utilizing Aminopiperidine Scaffolds

[1][2][3] Executive Summary This technical guide details the synthetic protocols for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically focusing on the aminopiperidine scaffold —a privileged structure found in block...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This technical guide details the synthetic protocols for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically focusing on the aminopiperidine scaffold —a privileged structure found in blockbuster drugs like Alogliptin and Linagliptin .[1] Unlike standard literature reviews, this document focuses on process chemistry: critical process parameters (CPPs), impurity control strategies, and scalable workflows.

Structural Rationale & Mechanism

The aminopiperidine moiety is critical because it occupies the S2 subsite of the DPP-4 enzyme active site. The primary amine forms a salt bridge with Glu205 and Glu206 , mimicking the N-terminus of the natural substrate (GLP-1). This interaction is the thermodynamic anchor for high-affinity binding (


 nM).
Diagram 1: Mechanism of Action & Binding Logic

DPP4_Mechanism GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Entry Insulin Insulin Secretion GLP1->Insulin Receptor Activation GLP1_Inactive GLP-1 (Inactive) DPP4->GLP1_Inactive Cleavage (Ala/Pro) Inhibitor Aminopiperidine Inhibitor Inhibitor->DPP4 Competitive Inhibition (S2 Pocket Binding) Glucose Blood Glucose Control Insulin->Glucose Regulation

Caption: Logical flow of DPP-4 inhibition preserving active GLP-1 levels.

Case Study A: Alogliptin Synthesis

Target: Alogliptin Benzoate Core Challenge: Regioselective alkylation of the uracil ring and preventing racemization of the chiral amine.

Synthetic Workflow (Alogliptin)

The synthesis relies on a convergent strategy where the pyrimidinedione core is constructed first, followed by a late-stage


 displacement with (R)-3-aminopiperidine.[1]

Alogliptin_Route Start 6-Chlorouracil Step1 Step 1: N-1 Alkylation (NaH, LiBr, DMF) Start->Step1 Reagent1 2-(Bromomethyl)benzonitrile Reagent1->Step1 Inter1 N-Benzyl Uracil Intermediate Step1->Inter1 Step2 Step 2: N-3 Methylation (MeI, NaH) Inter1->Step2 Inter2 Chloropyrimidinedione Core Step2->Inter2 Step3 Step 3: S_NAr Displacement (NaHCO3, MeOH, 100°C) Inter2->Step3 Reagent2 (R)-3-Aminopiperidine 2HCl Reagent2->Step3 Final Alogliptin Free Base Step3->Final

Caption: Convergent synthesis of Alogliptin highlighting the critical S_NAr coupling step.

Detailed Protocol: The Coupling

This step couples the core scaffold with the chiral amine.

Reagents:

  • 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Core Intermediate)

  • (R)-piperidin-3-amine dihydrochloride (Chiral Salt)

  • Sodium Bicarbonate (

    
    )
    
  • Methanol (MeOH) or Isopropanol (IPA)

Procedure:

  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser, charge the Core Intermediate (1.0 equiv) and (R)-piperidin-3-amine dihydrochloride (1.2 equiv).

  • Solvent: Add MeOH (10 volumes relative to mass). Note: IPA is preferred for industrial scale to raise reflux temp.

  • Base Addition: Add

    
     (3.0 equiv) in portions. Caution: CO2 evolution.
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting material).
    
  • Workup: Cool to RT. Filter inorganic salts.[2] Concentrate filtrate.[3]

  • Crystallization: Dissolve residue in Ethanol. Add Benzoic acid (1.0 equiv) heated to

    
    . Cool slowly to 
    
    
    
    to precipitate Alogliptin Benzoate.

Critical Process Parameters (CPPs):

  • Base Choice: Strong bases (NaOH) can hydrolyze the nitrile group on the benzyl ring to an amide/acid impurity. Weak bases (

    
     or 
    
    
    
    ) are mandatory.
  • Stoichiometry: Use the dihydrochloride salt of the amine.[4] If using the free base, it is unstable and prone to oxidation/racemization upon storage.

Case Study B: Linagliptin Synthesis

Target: Linagliptin Core Challenge: The "Xanthine Route" requires precise temperature control to prevent the formation of regio-isomers during the sequential alkylations.

Synthetic Workflow (Linagliptin)

Linagliptin utilizes a substituted xanthine core.[1][3] The aminopiperidine is introduced in the final step to displace a bromine atom at the C-8 position.

Linagliptin_Route Xanthine 8-Bromo-3-methylxanthine StepA Alkylation (N-7) 1-Bromo-2-butyne Xanthine->StepA StepB Alkylation (N-1) Quinazoline-CH2Cl StepA->StepB Inter_Bromo 8-Bromo Intermediate StepB->Inter_Bromo StepC Amination (C-8) (R)-3-Aminopiperidine Inter_Bromo->StepC Lina Linagliptin StepC->Lina

Caption: Sequential functionalization of the xanthine core to yield Linagliptin.[1][5][3][6][7][8]

Detailed Protocol: C-8 Amination

Reagents:

  • 8-Bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Bromoxanthine Intermediate)[1][6]

  • (R)-3-aminopiperidine dihydrochloride[1][6][9]

  • Potassium Carbonate (

    
    )[2][6][9]
    
  • DMF or NMP (Solvent)[6]

Procedure:

  • Dissolution: Dissolve Bromoxanthine Intermediate (10 mmol) in DMF (30 mL).

  • Activation: Add

    
     (25 mmol) and stir at RT for 15 min.
    
  • Addition: Add (R)-3-aminopiperidine dihydrochloride (12 mmol).

  • Displacement: Heat to

    
     . Warning: Exceeding 
    
    
    
    increases the formation of the des-bromo impurity.
  • Quench: Pour mixture into ice-water (150 mL). The product precipitates as a solid.[2][7][9][10]

  • Purification: Recrystallize from Ethanol/Ether.

Analytical Quality Control

Validating the enantiomeric purity of the aminopiperidine scaffold is non-negotiable.

Chiral HPLC Method (Standardized)
ParameterCondition
Column Chiralpak AD-H or AGP (Alpha-1-acid glycoprotein)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Limit (S)-enantiomer < 0.15%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Alogliptin) Incomplete N-1 alkylation of uracil.Ensure LiBr is used; it coordinates with the pyrimidine oxygen, directing alkylation to N-1 rather than O-2.
Racemization High temperature during coupling.Do not exceed

. Use bases with pKa < 11.
Gummy Product Residual DMF/NMP.Perform extensive water washes or use lyophilization.

References

  • Alogliptin Medicinal Chemistry: Feng, J., et al. (2007). "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry.

  • Linagliptin Process: Eckhardt, M., et al. (2007). "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Process Patent (Alogliptin): Takeda Pharmaceutical Co.[11] "Process for preparing dipeptidyl peptidase IV inhibitor." US Patent 2005/0261271.

  • Chiral Resolution: "Method for producing optically active 3-aminopiperidine." WO Patent 2007/112368.

Sources

Application

1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate as a reactant in heteroaryl N-sulfonamide synthesis

[1] Abstract & Strategic Significance The molecule 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (referred to herein as Scaffold A ) represents a "privileged structure" in medicinal chemistry.[1] It serves as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

The molecule 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (referred to herein as Scaffold A ) represents a "privileged structure" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing Janus kinase (JAK) inhibitors, GPCR ligands (specifically opioid and chemokine receptors), and other heterocyclic therapeutics.

Its value lies in its orthogonal functionalization:

  • N1-Position: Protected by a tert-butoxycarbonyl (Boc) group, allowing for late-stage diversification.[1]

  • C3-Position: An ethyl ester providing a handle for cyclization or reduction.[1]

  • C4-Position: A primary amine serving as the nucleophilic attachment point for sulfonamides.[1]

This application note details the protocol for coupling Scaffold A with heteroaryl sulfonyl chlorides. Unlike simple aryl sulfonylation, heteroaryl variants (e.g., pyridyl, thienyl) are prone to rapid hydrolysis and instability. This guide prioritizes chemoselectivity (avoiding bis-sulfonylation) and stereochemical integrity (preventing C3-epimerization).[1]

Chemical Context & Reactivity Profile[1][2][3][4][5][6][7]

Structural Analysis

Scaffold A contains two stereocenters at C3 and C4.[1] In many bioactive analogs (e.g., fentanyl derivatives), the cis-relationship between the C3-ester and C4-amine is crucial for binding affinity.[1]

  • Primary Risk: The C3-proton is

    
    -to-carbonyl and thus acidic.[1] Strong bases or elevated temperatures can lead to enolization and subsequent epimerization (scrambling cis to trans).
    
  • Secondary Risk: The primary amine at C4 is highly nucleophilic. Without stoichiometric control, it readily attacks a second equivalent of sulfonyl chloride to form a bis-sulfonamide impurity (

    
    ), which is difficult to separate.
    
Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The base serves two roles: neutralizing the HCl byproduct to drive the equilibrium forward and acting as a nucleophilic catalyst (if pyridine/DMAP is used).

Mechanism Reactants Scaffold A (Amine) + Heteroaryl-SO2Cl Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Product Sulfonamide Product + HCl Transition->Product Cl- Elimination Base Base (DIPEA/Pyridine) Product->Base HCl Scavenging

Figure 1: Mechanistic pathway of sulfonylation.[1][2][3][4][5][6] The base is essential to sequester the generated acid, preventing protonation of the unreacted amine.

Experimental Protocol

Materials & Reagents[1][5][10][11][12]
  • Substrate: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (Check diastereomeric purity via NMR before use).

  • Electrophile: Heteroaryl Sulfonyl Chloride (e.g., Pyridine-3-sulfonyl chloride).[1] Note: If commercial stock is dark/viscous, purify via rapid filtration through a silica plug with hexanes/DCM.

  • Solvent: Dichloromethane (DCM), Anhydrous (Grade < 50 ppm

    
    ).
    
  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.[1]

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) - Use only for sterically hindered sulfonyl chlorides.[1]

Standard Operating Procedure (SOP)

Step 1: Preparation (0 min) Flame-dry a round-bottom flask under Nitrogen (


) or Argon.[1] Dissolve Scaffold A  (1.0 equiv) in anhydrous DCM (0.1 M concentration).

Step 2: Base Addition (5 min) Cool the solution to


 using an ice bath. Add DIPEA (1.5 - 2.0 equiv).[1]
  • Expert Insight: Cooling is mandatory.[1] Heteroaryl sulfonyl chlorides are more reactive and prone to hydrolysis than phenyl analogs.[1] Low temperature favors the amination over hydrolysis.

Step 3: Electrophile Addition (10 min) Dissolve the Heteroaryl Sulfonyl Chloride (1.05 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

  • Critical Control: Do not dump the reagent. A high local concentration of sulfonyl chloride promotes bis-sulfonylation.[1]

Step 4: Reaction & Monitoring (1 - 4 hours) Allow the reaction to warm to Room Temperature (RT) naturally.[1] Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]

  • Target: Disappearance of the amine peak (

    
    ) and appearance of the sulfonamide mass (
    
    
    
    ).

Step 5: Workup

  • Quench with saturated aqueous

    
     (mild acid prevents Boc deprotection).[1]
    
  • Extract with DCM (

    
    ).[1]
    
  • Wash combined organics with Brine.[1]

  • Dry over

    
    , filter, and concentrate.
    

Workflow Start Start: Dry Scaffold A in Anhydrous DCM Cool Cool to 0°C Add DIPEA Start->Cool Add Dropwise Addition of Sulfonyl Chloride Cool->Add Monitor Monitor (TLC/LCMS) Warm to RT Add->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add 0.1 eq R-SO2Cl) Quench Quench: Sat. NH4Cl (Protect Boc) Decision->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis, emphasizing temperature control and mild quenching conditions.

Optimization & Troubleshooting

Solvent and Base Screening Data

The choice of base significantly impacts the yield and purity, particularly regarding the stability of the C3-ester stereocenter.

Base SystemSolventYield (%)C3-EpimerizationNotes
DIPEA (1.5 eq) DCM 92% < 1% Recommended.[1] Cleanest profile.
Pyridine (Excess)Pyridine85%~5%Hard to remove pyridine; slight epimerization observed.[1]
TEA (Triethylamine)THF78%< 1%Sluggish reaction; TEA-HCl salts precipitate and clog stirring.[1]

(aq)
DCM/H2O65%0%Biphasic (Schotten-Baumann).[1] Lower yield due to hydrolysis of heteroaryl-Cl.[1]
Troubleshooting Common Issues

Issue 1: Bis-sulfonylation (


) 
  • Cause: Excess sulfonyl chloride or high temperature.[1]

  • Remedy: Use exactly 1.0–1.05 equivalents of sulfonyl chloride.[1] If bis-sulfonylation occurs, treat the crude mixture with morpholine (2 eq) in methanol for 30 mins. Morpholine selectively cleaves the second sulfonyl group without damaging the primary sulfonamide or the ester.

Issue 2: Hydrolysis of Heteroaryl Sulfonyl Chloride

  • Cause: Wet solvent or "wet" amine.[1]

  • Remedy: Heteroaryl sulfonyl chlorides (especially pyridyl) are notoriously unstable.[1][7] If the reagent is old, convert it to a sulfonate ester (using pentafluorophenol) first, then react with the amine, or generate the sulfonyl chloride in situ from the thiol using

    
     [1].
    

Issue 3: Epimerization at C3

  • Cause: Basic conditions for prolonged periods.[1]

  • Remedy: Avoid Pyridine as a solvent.[1] Use DIPEA in DCM.[1] Quench immediately upon completion.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[6] Journal of Organic Chemistry.

  • Mali, N. N. (2025).[8] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[8] ResearchGate.[1][8][9]

  • PubChem. (2023).[1] 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Compound Summary. National Library of Medicine.[1]

  • Scott, K. A., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[1]

Sources

Method

Application Note: Strategic Cleavage of the Boc-Protecting Group from 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group from 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective cleavage of the tert-butyloxycarbonyl (Boc) protecting group from 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This key transformation is critical in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where the piperidine nitrogen requires deprotection for subsequent functionalization. We will explore the mechanistic underpinnings of acidic deprotection, present validated protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in dioxane, and offer expert insights into reaction optimization, work-up procedures, and troubleshooting.

Introduction: The Role of Boc Protection in Piperidine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and heterocyclic chemistry, for the protection of amine functionalities.[1] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] In the context of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, the Boc group serves to mask the reactivity of the piperidine ring nitrogen, allowing for selective modifications at other positions of the molecule. The subsequent removal of the Boc group is a crucial step to unmask the secondary amine, enabling further synthetic elaborations.

The choice of deprotection conditions is paramount to ensure high yield and purity of the desired product, ethyl 4-aminopiperidine-3-carboxylate. Factors such as the presence of other acid-labile groups (in this case, the ethyl ester) and the desired salt form of the product (e.g., hydrochloride or trifluoroacetate) must be carefully considered.

Mechanistic Rationale for Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine under acidic conditions proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[2][3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to release the highly stable tert-butyl cation and a carbamic acid intermediate.[2][4] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[2][4] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt.[2][4]

It is crucial to note that the tert-butyl cation generated can potentially act as an alkylating agent, leading to side products.[5] While this is less of a concern with the present substrate, in molecules with electron-rich aromatic rings or other nucleophilic moieties, the addition of a scavenger may be necessary.[5][6]

Recommended Deprotection Protocols

Two primary methods have been validated for the efficient deprotection of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate: treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection. TFA is a strong acid that effectively cleaves the Boc group at room temperature.[7]

Materials:

  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate).

  • Acid Addition: To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature. Note: The reaction is often exothermic. For larger scale reactions, cooling in an ice bath during addition is recommended.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[8] This typically takes 1-4 hours.[9]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][9]

  • Aqueous Work-up:

    • Dissolve the residue in DCM.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[9]

  • Isolation of the TFA Salt (Alternative): If the TFA salt is the desired product, after step 4, co-evaporate the residue with a non-polar solvent like toluene or hexane to remove residual TFA.[10] The resulting TFA salt can often be precipitated by the addition of cold diethyl ether.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in DCM B Add TFA A->B C Stir at RT (1-4h) B->C D Monitor by TLC/LC-MS C->D E Concentrate in vacuo D->E F Dissolve in DCM E->F G Neutralize with NaHCO3 (aq) F->G H Extract with DCM G->H I Wash with Brine H->I J Dry (Na2SO4) & Concentrate I->J K K J->K Final Product: Ethyl 4-aminopiperidine-3-carboxylate

Caption: Workflow for TFA-mediated Boc deprotection.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another robust and widely used protocol for Boc deprotection.[2][11] Using a commercially available solution of 4M HCl in dioxane is convenient and often leads to the precipitation of the product as its hydrochloride salt, which can simplify purification.[10][11]

Materials:

  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend or dissolve the 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (1 equivalent) in a minimal amount of a suitable solvent like methanol or directly in the 4M HCl in dioxane solution.[11]

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.[11] The reaction is typically complete within 1 to 4 hours.[11] For many substrates, completion is observed in under 30 minutes.[12]

  • Product Isolation:

    • Upon completion, the product often precipitates as the hydrochloride salt.[11]

    • The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum to yield the desired product as its HCl salt.[11]

  • Alternative Work-up: If precipitation does not occur, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.[11]

  • Conversion to Free Amine: If the free amine is required, the hydrochloride salt can be neutralized with a base (e.g., saturated NaHCO₃ or 1N NaOH) and extracted into an organic solvent as described in Protocol 1.

G cluster_reaction Reaction cluster_isolation Isolation A Suspend/Dissolve Substrate in 4M HCl/Dioxane B Stir at RT (1-4h) A->B C Monitor by TLC/LC-MS B->C D Precipitate Forms C->D E Filter Solid D->E F Wash with Diethyl Ether E->F G Dry under Vacuum F->G H H G->H Final Product: Ethyl 4-aminopiperidine-3-carboxylate HCl

Caption: Workflow for HCl/Dioxane-mediated Boc deprotection.

Comparison of Protocols and Expert Recommendations

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid in Dichloromethane4M Hydrochloric Acid in 1,4-Dioxane
Reaction Time Typically 1-4 hoursTypically 1-4 hours, often faster
Work-up Requires aqueous neutralization and extractionOften simple filtration of the precipitated HCl salt
Product Form Initially TFA salt, can be converted to free baseDirectly yields the HCl salt, which is often a crystalline solid
Advantages Fast, effective, common lab reagentSimple work-up, crystalline product, avoids TFA residues
Disadvantages TFA can be difficult to remove completely; TFA salts are often oily.[10]Dioxane is a suspected carcinogen and has a high boiling point.

Expert Insights:

  • Choice of Acid: For substrates where the final product is desired as a stable, crystalline solid, the HCl/dioxane method is often preferred as hydrochloride salts tend to be more crystalline than their trifluoroacetate counterparts.[10]

  • Scale-Up Considerations: For larger-scale synthesis, the precipitation of the HCl salt in the dioxane protocol can be a significant advantage, simplifying product isolation and avoiding lengthy extractions.

  • Solvent Selection: While DCM is a standard solvent for TFA deprotections, other solvents such as methanol can also be used.[13] The choice may depend on the solubility of the starting material.

  • Monitoring is Key: Regardless of the chosen method, diligent reaction monitoring by TLC or LC-MS is crucial to avoid over-exposure to acidic conditions, which could potentially lead to side reactions, although the ethyl ester in the target molecule is generally stable to these conditions for the duration of the reaction.

Safety Precautions

  • Both Trifluoroacetic Acid and concentrated Hydrochloric Acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane and 1,4-dioxane are hazardous solvents. Refer to their respective Safety Data Sheets (SDS) for detailed handling and disposal information.

  • The decarboxylation step in the reaction mechanism produces carbon dioxide gas. Ensure that the reaction vessel is not sealed to avoid pressure build-up.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Add more acid, increase the reaction time, or allow the reaction to proceed at room temperature if cooled.
Side Product Formation Prolonged exposure to strong acid, presence of other acid-labile functional groups.Carefully monitor the reaction and stop it as soon as the starting material is consumed. Consider milder deprotection conditions if necessary.
Difficulty in Isolating the Free Amine The product may be water-soluble.After neutralization, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase.
Oily Product (TFA Salt) TFA salts are often not crystalline.Convert the TFA salt to the HCl salt by dissolving in a minimal amount of solvent and adding a solution of HCl in an organic solvent, or convert to the free base.

Conclusion

The cleavage of the Boc protecting group from 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a straightforward yet critical transformation that can be effectively achieved using either TFA in DCM or HCl in dioxane. The choice between these protocols will depend on the desired final salt form, the scale of the reaction, and laboratory preferences. By understanding the underlying mechanism and following the detailed protocols and expert advice provided in this application note, researchers can confidently and efficiently perform this deprotection to advance their synthetic objectives.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection : r/Chempros. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis and Optimization of 4-Aminopiperidine-Based Antifungal Agents

Executive Summary & Strategic Rationale The rise of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel chemotypes. The 4-aminopiperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The rise of multidrug-resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) necessitates the development of novel chemotypes. The 4-aminopiperidine scaffold represents a privileged pharmacophore in antifungal drug discovery, serving as a structural bioisostere to the morpholine ring found in amorolfine and fenpropidin.

Unlike rigid azoles that rely solely on CYP51 (Lanosterol 14α-demethylase) inhibition, 4-aminopiperidine derivatives often exhibit a dual mechanism:

  • Enzymatic Inhibition: Targeting sterol C14-reductase (ERG24) and C8-isomerase (ERG2).

  • Membrane Disruption: Long-chain N-alkyl derivatives perturb fungal membrane integrity.

This guide details the reductive amination protocol for synthesizing these agents. This method is preferred over direct alkylation due to its suppression of poly-alkylation side products and its high tolerance for diverse functional groups.

Chemical Synthesis Workflow

The synthesis relies on a convergent reductive amination strategy. This approach allows for the rapid generation of Structure-Activity Relationship (SAR) libraries by varying the N1-piperidine substituent (R1) and the 4-amino substituent (R2).

Reaction Pathway Diagram

SynthesisWorkflow Start N-Substituted 4-Piperidone Intermediate Imine/Iminium Intermediate Start->Intermediate Amine Primary Amine (R-NH2) Amine->Intermediate Reagent NaBH(OAc)3 THF, 12h, RT Intermediate->Reagent Reduction Workup Quench (NaHCO3) & Extraction Reagent->Workup Product 4-Aminopiperidine Antifungal Agent Workup->Product

Figure 1: Convergent synthesis via reductive amination using Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Protocol A: Reductive Amination (General Procedure)

Objective: Synthesize N-dodecyl-1-benzylpiperidin-4-amine (Target Compound). Mechanism: Formation of an imine species followed by in situ selective reduction. Sodium triacetoxyborohydride (STAB) is used because it is mild enough to reduce the imine without reducing the starting ketone, preventing the formation of the alcohol side product.

Reagents & Materials:
  • Substrate: 1-Benzyl-4-piperidone (CAS: 3612-20-2)

  • Amine Source: Dodecylamine (CAS: 124-22-1)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)[1]

  • Quench: Saturated aqueous NaHCO₃

Step-by-Step Procedure:
  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1-Benzyl-4-piperidone (1.0 equiv, e.g., 189 mg, 1.0 mmol) in anhydrous THF (20 mL).

    • Add Dodecylamine (1.5 equiv, 1.5 mmol).

    • Note: If using an amine salt (e.g., hydrochloride), add 1.5 equiv of Triethylamine (TEA) to liberate the free base.

    • Stir at Room Temperature (RT) for 30–60 minutes to allow imine equilibrium.

  • Reduction:

    • Add Sodium triacetoxyborohydride (2.0 equiv, 2.0 mmol) in a single portion.

    • Optional: Add 1.0 equiv of Acetic Acid if the reaction is sluggish (catalyzes imine formation).

    • Stir the suspension vigorously at RT for 12 hours. Monitor by TLC (Mobile phase: EtOAc/MeOH 9:1).

  • Workup:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ . Gas evolution (CO₂) may occur.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).[2]

    • Combine organic layers and wash with brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

    • Eluent: Ethyl Acetate : Triethylamine (10:1).[2] The amine additive prevents streaking of the basic product on acidic silica.

    • Yield Expectation: 75–90%.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how structural variations affect antifungal potency (MIC) against Candida albicans, based on literature precedents [1].

Compound IDN1-Substituent (R1)4-Amino Substituent (R2)MIC (C. albicans)Mechanism Note
Ref 1 BenzylH>64 µg/mLInactive (lacks lipophilicity)
Ref 2 MethylDodecyl4–8 µg/mLModerate Activity
Target A Benzyl Dodecyl 0.5–1 µg/mL High Potency (Dual Action)
Target B PhenethylDodecyl0.25–0.5 µg/mLHighest Potency
Neg Ctrl BenzylAcetyl>64 µg/mLAmide linkage reduces basicity

Biological Validation Protocol

To confirm the efficacy of the synthesized agents, researchers must utilize the CLSI M27-A3 standard for broth microdilution.

Antifungal Susceptibility Workflow[3]

MIC_Assay Prep Inoculum Preparation (0.5 McFarland Std) Plate 96-Well Plate Setup (Serial Dilutions) Prep->Plate Add Fungi Dilution Compound Dilution (RPMI 1640 + MOPS) Dilution->Plate Add Drug Incubate Incubation 35°C for 24-48h Plate->Incubate Read Read MIC (Visual or OD600) Incubate->Read

Figure 2: CLSI M27-A3 Broth Microdilution Workflow for Yeast.

Protocol B: MIC Determination (CLSI M27-A3)
  • Media Preparation:

    • Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Critical: Do not use unbuffered media; pH shifts can drastically alter the protonation state of the 4-aminopiperidine, affecting potency.

  • Inoculum:

    • Prepare a suspension of Candida albicans (e.g., ATCC 90028) from 24h cultures.

    • Adjust turbidity to 0.5 McFarland standard, then dilute 1:1000 in RPMI to achieve ~1–5 × 10³ CFU/mL.

  • Assay Setup:

    • Dissolve the synthesized 4-aminopiperidine in DMSO (Stock: 1600 µg/mL).

    • Perform serial 2-fold dilutions in the 96-well plate. Final test range: 64 µg/mL to 0.125 µg/mL.

    • Add 100 µL of inoculum to each well.

  • Readout:

    • MIC endpoint: The lowest concentration showing ≥50% inhibition (for azole-like static drugs) or 100% inhibition (for fungicidal agents) compared to the growth control.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete imine formation.Add 4Å molecular sieves or MgSO₄ during the imine formation step (Step 1) to remove water and drive equilibrium.
Alcohol Side Product Ketone reduction occurred before amination.Ensure the amine and ketone stir for >30 mins before adding NaBH(OAc)₃. Do not use NaBH₄ (too strong).
Product Streaking on TLC Interaction with acidic silica.Pre-wash the TLC plate with 5% TEA in EtOAc or switch to Alumina basic plates.
Precipitation in MIC Assay Compound insolubility in RPMI.4-aminopiperidines with long alkyl chains (C12+) are lipophilic. Ensure final DMSO concentration is <1% but sufficient to solvate.

References

  • Wex, K., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7208.[3]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[4][5][6] CLSI Document M27-A3.

  • Matassini, C., et al. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Current Organic Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate synthesis

Technical Support Center: Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Welcome to the technical support center for the synthesis of 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Welcome to the technical support center for the synthesis of 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful and efficient synthesis of this key intermediate. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the reductive amination of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate are a common issue. The root cause often lies in one of several key areas:

  • Sub-optimal pH: The formation of the intermediate iminium ion is a pH-dependent equilibrium. If the reaction medium is too basic, the amine nucleophile is not sufficiently protonated for activation. Conversely, if it's too acidic, the amine starting material will be protonated and non-nucleophilic. For this specific substrate, a pH range of 5-7 is generally optimal. Consider adding a mild acid, such as acetic acid, to buffer the reaction.

  • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent as it is milder and more selective for the iminium ion over the ketone starting material. It also tolerates mildly acidic conditions.

    • Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and can be less selective. Its rate of reduction is also highly pH-dependent.

    • Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Older or improperly stored reagents will have reduced activity.

  • Presence of Water: While some reductive amination protocols can tolerate small amounts of water, it can hydrolyze the intermediate iminium ion back to the ketone, thus reducing the yield. Ensure you are using anhydrous solvents.

  • Reaction Time and Temperature: This reaction is typically run at room temperature. Lower temperatures will slow the reaction rate, while significantly higher temperatures may lead to side product formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which is typically between 12 to 24 hours.

Question 2: I am observing significant formation of the corresponding alcohol byproduct. How can I prevent this?

Answer:

The formation of 1-tert-butyl 3-ethyl 4-hydroxypiperidine-1,3-dicarboxylate is a classic sign that the ketone starting material is being directly reduced. This is more common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄).

To mitigate this:

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice to avoid this side reaction.[1] It is less likely to reduce the ketone at the optimal pH for iminium ion formation.

  • Control the Order of Addition: Add the reducing agent after the ketone and the ammonia source (e.g., ammonium acetate) have had time to stir and form the iminium ion in situ. A pre-stir time of 30-60 minutes is recommended.

Question 3: My final product is a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

The stereochemical outcome of the reduction of the intermediate iminium ion is influenced by steric factors. The bulky tert-butoxycarbonyl (Boc) group at the N1 position and the ethyl carboxylate group at the C3 position will influence the approach of the hydride reagent.

  • Choice of Reducing Agent: Bulkier reducing agents can sometimes offer higher diastereoselectivity. If you are using a small hydride source, consider exploring derivatives of borohydride with bulkier substituents.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reduction. Experiment with different anhydrous solvents, such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF), to see how it impacts the diastereomeric ratio.

  • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C.

  • Purification: If achieving high diastereoselectivity through reaction optimization is not feasible, the diastereomers can often be separated by column chromatography on silica gel. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary. The diastereoselectivity of piperidine synthesis is a well-studied area, and small changes in substitution can significantly impact the stereochemical outcome.[2][3][4]

Question 4: How do I effectively monitor the progress of the reaction?

Answer:

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction.

  • TLC System: Use a mobile phase that gives good separation between the starting ketone and the product amine. A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point.

  • Visualization: The starting ketone can be visualized with a potassium permanganate stain. The product amine can be visualized with a ninhydrin stain, which will produce a characteristic colored spot (often purple or yellow).

  • Procedure: Spot the reaction mixture alongside a spot of your starting material on the TLC plate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (amines are generally more polar than ketones) that stains positive with ninhydrin indicates product formation.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It will allow you to monitor the disappearance of the starting material and the appearance of the product, as well as identify any major byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in this reaction?

Ammonium acetate serves as the source of ammonia, which is the nucleophile that reacts with the ketone to form an intermediate imine (or more accurately, an iminium ion under acidic conditions). The acetate counter-ion also helps to buffer the reaction mixture in the optimal pH range.[5]

Q2: Can I use other ammonia sources?

Yes, other sources like ammonium chloride or a solution of ammonia in an organic solvent can be used. However, ammonium acetate is often preferred because it is an easy-to-handle solid and provides the buffering effect mentioned above.

Q3: What are the key safety precautions for this synthesis?

  • The starting material, 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, may cause skin and eye irritation.[6][7]

  • If using sodium cyanoborohydride, be aware that it is highly toxic. Handle it in a well-ventilated fume hood and avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Organic solvents like DCM and DCE are volatile and should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: My product seems to be unstable during workup. What could be the cause?

The Boc protecting group on the piperidine nitrogen is sensitive to strong acids. If your aqueous workup involves a strongly acidic wash, you risk cleaving the Boc group. Use mild acidic solutions (e.g., dilute citric acid or saturated ammonium chloride) for washing and avoid prolonged exposure.

Q5: What is the expected ¹H NMR chemical shift for the proton at C4 in the product?

The chemical shift of the proton at the newly formed stereocenter (C4) will depend on its axial or equatorial position and the diastereomer formed. You would expect to see a multiplet in the range of 2.5-3.5 ppm. The coupling constants of this proton to the adjacent protons at C3 and C5 will be informative for determining the stereochemistry.

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of 1-tert-butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

Materials:

  • 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

  • Ammonium acetate (5.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (optional, to adjust pH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) and ammonium acetate (5.0 eq).

  • Add anhydrous DCM to form a solution or a fine suspension (approximately 0.1 M concentration with respect to the ketone).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM or ethyl acetate in hexanes) to afford the desired product.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Diastereomeric Ratio (d.r.)

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)d.r. (cis:trans)
1NaBH(OAc)₃DCM2518853:1
2NaBH(OAc)₃THF2524782.5:1
3NaBH(OAc)₃DCM024824:1
4NaBH₃CNMeOH2512752:1

Note: The data presented are illustrative examples to guide optimization.

Visualizations

Diagram 1: Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification A 1. Combine Ketone & NH4OAc in Anhydrous DCM B 2. Stir for 30-60 min at RT A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir for 12-24h at RT Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extraction with DCM E->F G 7. Dry, Concentrate F->G H 8. Column Chromatography G->H I Final Product H->I G Start Low Yield Observed CheckKetone Is starting ketone still present? Start->CheckKetone CheckByproduct Is alcohol byproduct the major component? CheckKetone->CheckByproduct Yes CheckReagents Review Reagent Quality CheckKetone->CheckReagents No OptimizepH Optimize Reaction pH (5-7) CheckByproduct->OptimizepH No ChangeReducer Use a more selective reducer (STAB) CheckByproduct->ChangeReducer Yes CheckMoisture Ensure Anhydrous Conditions CheckReagents->CheckMoisture

Caption: Decision tree for troubleshooting low reaction yields.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Park, J. S., et al. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ-diamino acid. Tetrahedron Letters, 44(8), 1611-1614. (URL: Not available directly, abstract viewed)
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • MacLennan, K. M., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 1(9), 420-431. (URL: [Link])

  • PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. (URL: [Link])

  • Hofmann, M., et al. (2007). 1,3-disubstituted 4-aminopiperidines as useful tools in the optimization of the 2-aminobenzo[a]quinolizine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(11), 3155-3160. (URL: [Link])

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium? (URL: [Link])

  • DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(12), 2822-2825. (URL: [Link])

  • US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google P
  • Wang, H., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202409161. (URL: [Link])

  • ResearchGate. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. (URL: [Link])

  • Supporting Information for Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

  • O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(10), 1737-1745. (URL: [Link])

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (URL: [Link])

  • Davies, S. G., et al. (2012). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. The Journal of Organic Chemistry, 77(23), 10891-10899. (URL: [Link])

  • PubChem. (n.d.). 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate. National Center for Biotechnology Information. (URL: [Link])

  • Reddit. (2026). Help with Reductive Amination. r/Chempros. (URL: [Link])

  • ECHEMCLOUD. (2022). 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. (URL: [Link])

  • Matassini, C., et al. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-264. (URL: Not available directly, abstract viewed)
  • BIOSYNCE. (n.d.). 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate CAS 71233-25-5. (URL: [Link])

Sources

Optimization

Technical Support Center: Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

I. Synthetic Overview & Key Challenges

The synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The primary challenges in this synthesis revolve around:

  • Dieckmann Condensation: Efficient cyclization to form the piperidine ring without promoting side reactions.

  • Reductive Amination: Achieving high diastereoselectivity in the introduction of the amino group at the C4 position.

  • Purification: Separation of the desired diastereomer from a mixture of isomers.

  • Protecting Group Stability: Ensuring the stability of the Boc protecting group throughout the synthetic sequence.

This guide will address each of these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

II. Troubleshooting Guide

A. Dieckmann Condensation Issues

Question 1: My Dieckmann condensation of the acyclic diester precursor is giving a low yield of the desired β-keto ester, 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in a Dieckmann condensation are often attributable to several factors, including the choice of base, solvent, and reaction concentration.[1]

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that relies on the formation of an enolate, which then attacks the other ester group.[2] Competing intermolecular reactions, such as dimerization, can occur, especially at high concentrations.[1] The choice of base is also critical; it must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions like hydrolysis or transesterification.[3]

  • Troubleshooting Steps:

    • Optimize the Base:

      • Sodium ethoxide (NaOEt) in ethanol is a classic choice, but ensure you are using absolute ethanol to minimize ester hydrolysis.

      • Potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene is often a better choice as it is a stronger, non-nucleophilic base, which can lead to faster reaction times and fewer side reactions.[1]

      • Sodium hydride (NaH) in an aprotic solvent is another excellent option, as it irreversibly deprotonates the ester and drives the reaction forward.

    • Solvent and Concentration:

      • Use anhydrous solvents to prevent quenching of the base and hydrolysis of the esters.

      • Run the reaction at high dilution (e.g., 0.05 M) to favor the intramolecular cyclization over intermolecular side reactions.

    • Temperature Control:

      • While some procedures call for reflux, starting the reaction at a lower temperature and gradually warming it can sometimes improve yields by minimizing decomposition and side reactions.

Question 2: I am observing the formation of a significant amount of a dimeric by-product in my Dieckmann condensation. How can I suppress this side reaction?

Answer:

Dimerization is a common side reaction in Dieckmann condensations, particularly when forming rings larger than five or six members, or at high concentrations.[1]

  • Causality: Dimerization occurs when the enolate of one molecule attacks the ester of another molecule (intermolecular reaction) instead of the ester within the same molecule (intramolecular reaction).

  • Troubleshooting Steps:

    • High Dilution: This is the most effective way to favor the intramolecular reaction. By significantly lowering the concentration of the starting material, the probability of two molecules reacting with each other is reduced.

    • Slow Addition: Adding the diester substrate slowly to a solution of the base can also help maintain a low effective concentration of the starting material, further favoring cyclization.

B. Reductive Amination & Stereoselectivity

Question 3: The reductive amination of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate with ammonia is resulting in a nearly 1:1 mixture of the cis- and trans-diastereomers. How can I improve the diastereoselectivity to favor the desired isomer?

Answer:

Achieving high diastereoselectivity in the reduction of a cyclic β-keto ester is a common challenge. The stereochemical outcome is influenced by the reducing agent, solvent, and temperature.

  • Causality: The reduction of the intermediate imine or enamine can occur from either the axial or equatorial face of the piperidine ring, leading to the formation of two diastereomers. The steric bulk of the substituents on the ring and the reducing agent will influence the preferred direction of hydride attack.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Sodium borohydride (NaBH₄) is a common and mild reducing agent, but it often provides low diastereoselectivity in such systems.[1]

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) is often used for reductive aminations as it is selective for the iminium ion over the ketone. It can sometimes offer improved diastereoselectivity.

      • L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that often provides high diastereoselectivity in the reduction of cyclic ketones, favoring axial attack to give the equatorial alcohol (and in this case, likely the cis-amino ester).[4]

      • Catalytic Hydrogenation (e.g., H₂, Pd/C) can also be employed and the stereochemical outcome can be influenced by the catalyst, solvent, and additives.

    • Temperature:

      • Lowering the reaction temperature (e.g., to -78 °C) can enhance the diastereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.

    • Solvent:

      • The polarity of the solvent can influence the conformation of the piperidine ring and the transition state of the reduction, thereby affecting the diastereoselectivity. It is worth screening different solvents (e.g., methanol, ethanol, THF, dichloromethane).

Question 4: I am having difficulty separating the cis- and trans-diastereomers of the final product. What purification strategies can I employ?

Answer:

The separation of diastereomers can be challenging due to their similar physical properties.

  • Troubleshooting Steps:

    • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems to maximize the difference in retention factors (ΔRf) between the two isomers. A shallow gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexanes) is often effective. Sometimes, adding a small amount of a tertiary amine like triethylamine to the eluent can improve peak shape for amines.

    • Diastereomeric Salt Formation: If the isomers are inseparable by chromatography, you can try to form diastereomeric salts with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting salts will have different solubilities, allowing for separation by fractional crystallization.[5] After separation, the free base can be liberated.

    • Preparative HPLC: If a high degree of purity is required and other methods fail, preparative high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used to separate the diastereomers.

C. Protecting Group Stability

Question 5: I am observing some loss of the tert-butoxycarbonyl (Boc) protecting group during the synthesis. At which steps is this most likely to occur and how can I prevent it?

Answer:

The Boc group is generally stable to basic and nucleophilic conditions but is labile to acid.

  • Causality: The Boc group is cleaved under acidic conditions. Even mildly acidic workup conditions can lead to partial deprotection.

  • Troubleshooting Steps:

    • Dieckmann Condensation Workup: During the workup of the Dieckmann condensation, ensure that the neutralization of the excess base is done carefully and that the pH does not become strongly acidic.

    • Reductive Amination: If using a reductive amination protocol that requires acidic conditions for iminium ion formation, use the minimum amount of acid necessary and keep the reaction time as short as possible. Alternatively, use a method that proceeds under neutral or mildly basic conditions.

    • Purification: Avoid using highly acidic eluents during column chromatography. If acidic impurities are present in your crude product, a mild basic wash during the workup can help.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome of the reductive amination?

A1: The stereochemical outcome is highly dependent on the reaction conditions. Reduction with a small hydride source like NaBH₄ may show little selectivity, while a bulky reducing agent like L-Selectride® is expected to favor the formation of the cis-isomer via axial attack of the hydride on the more stable chair conformation of the iminium intermediate where the bulky ester group occupies an equatorial position.

Q2: How can I confirm the stereochemistry of the final product?

A2: The relative stereochemistry of the cis- and trans-isomers can be determined by ¹H NMR spectroscopy. The coupling constants between the protons at C3 and C4 will be different for the two isomers. In the cis-isomer, the C3 proton is typically axial and the C4 proton is equatorial (or vice-versa), leading to a smaller coupling constant. In the trans-isomer, both protons can be axial, resulting in a larger coupling constant. 2D NMR techniques like NOESY can also be used to confirm the spatial relationship between the substituents.

Q3: Are there alternative routes to synthesize this compound?

A3: Yes, alternative synthetic strategies exist for substituted piperidines. These include methods based on the cyclization of amino alcohols, cycloaddition reactions, and the hydrogenation of substituted pyridines.[6][7] However, the Dieckmann condensation followed by reductive amination is a common and often efficient approach.

IV. Experimental Protocols & Visualizations

A. Synthetic Pathway

Synthetic_Pathway Acyclic_Diester Acyclic Diester Precursor Beta_Keto_Ester 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate Acyclic_Diester->Beta_Keto_Ester Dieckmann Condensation (e.g., NaH, THF) Final_Product 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Beta_Keto_Ester->Final_Product Reductive Amination (e.g., NH3, NaBH(OAc)3)

Caption: Synthetic route to the target compound.

B. Troubleshooting Decision Tree for Low Yield in Dieckmann Condensation

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure_SM Impure Starting Material Check_Purity->Impure_SM Base_Issue Suboptimal Base? Check_Conditions->Base_Issue Purify_SM Purify Starting Material (Distillation/Chromatography) Impure_SM->Purify_SM Solvent_Issue Anhydrous Solvent? Base_Issue->Solvent_Issue No Change_Base Switch to Stronger, Non-nucleophilic Base (e.g., NaH, t-BuOK) Base_Issue->Change_Base Yes Concentration_Issue High Concentration? Solvent_Issue->Concentration_Issue No Use_Anhydrous Use Freshly Distilled Anhydrous Solvent Solvent_Issue->Use_Anhydrous Yes High_Dilution Perform Reaction at High Dilution (≤0.05 M) Concentration_Issue->High_Dilution Yes

Caption: Decision tree for troubleshooting low yields.

C. Protocol: Diastereoselective Reductive Amination

Objective: To perform a diastereoselective reductive amination of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate to favor the cis-isomer.

Materials:

  • 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate

  • Ammonia solution (7 N in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add a 7 N solution of ammonia in methanol (5.0 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Note: For higher diastereoselectivity, consider using L-Selectride® at -78 °C in THF.

V. References

  • Dieckmann Condensation. Organic Reactions. 2004 . DOI: 10.1002/0471264180.or015.01

  • Diastereoselective Reduction of Endocyclic β-Enamino Ester: An Approach to Prepare Diastereopure Multisubstituted Pyrrolidine. Malaysian Journal of Analytical Sciences. 2017 , 21(1), 224-230. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. [Link]

  • Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. 2021 . DOI: 10.1039/D1CE00847A

  • The diastereoselective reduction by l-Selectride. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. 2022 . DOI: 10.3390/molecules27030935

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: N-Boc Deprotection of Substituted Piperidines

Welcome to the Technical Support Center for N-Boc deprotection of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Boc deprotection of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, we will address specific issues encountered during your experiments in a direct question-and-answer format, providing not just protocols, but the underlying scientific reasoning to empower your troubleshooting efforts.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific problems you might be facing in the lab. Each issue is broken down into possible causes and actionable solutions, grounded in established chemical principles.

Issue 1: My N-Boc deprotection is incomplete, and I see starting material in my reaction mixture.

Question: I've run my deprotection reaction using standard conditions (e.g., TFA in DCM), but TLC/LC-MS analysis shows a significant amount of my N-Boc-protected piperidine remaining. What's going wrong?

Answer: Incomplete deprotection is a frequent hurdle. The stability of the Boc group is not absolute and can be influenced by several factors. Let's break down the likely culprits.

Possible Cause 1: Insufficient Acid Strength or Concentration.

  • Expertise & Experience: The mechanism of acid-catalyzed Boc deprotection begins with the protonation of the carbamate's carbonyl oxygen.[1][2] This is the rate-limiting step. If the acid is not strong enough or is too dilute, this initial protonation is inefficient, leading to a sluggish or stalled reaction. Trifluoroacetic acid (TFA) can absorb water from the atmosphere, which will decrease its effective concentration.[3]

  • Troubleshooting Steps:

    • Verify Acid Quality: Use a fresh bottle of TFA. If you suspect your current bottle is old or has been opened frequently, it may have absorbed moisture.

    • Increase Acid Concentration: A common starting point is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[4] If this is ineffective, you can increase the concentration or even use neat TFA.[4]

    • Switch to a Stronger Acid System: For particularly stubborn substrates, a 4M solution of HCl in 1,4-dioxane is a powerful alternative that can lead to rapid deprotection.[4][5][6]

Possible Cause 2: Insufficient Reaction Time or Low Temperature.

  • Expertise & Experience: Chemical reactions are time and temperature-dependent. While many Boc deprotections are complete within 30 minutes to a few hours at room temperature, challenging substrates may require more forcing conditions.[4]

  • Troubleshooting Steps:

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.

    • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be aware that this may also increase the likelihood of side reactions, so the use of scavengers becomes even more critical.[5]

Possible Cause 3: Steric Hindrance.

  • Expertise & Experience: The substituents on your piperidine ring can play a significant role. Bulky groups near the nitrogen atom can sterically hinder the approach of the acid to the Boc group, slowing down the deprotection.[3][5]

  • Troubleshooting Steps:

    • Employ More Forcing Conditions: As with insufficient reaction time, increasing the temperature or using a stronger acid system like 4M HCl in dioxane can overcome steric hindrance.[5]

    • Consider Alternative Deprotection Methods: If acidic conditions are consistently failing or leading to degradation, explore non-acidic methods. While less common for Boc groups, methods involving heating in specific solvents or using certain Lewis acids might be viable for your specific substrate.[7][8]

Issue 2: My reaction is complete, but I'm observing significant side product formation.

Question: The N-Boc group is gone, but my crude product is a mess of unexpected peaks in the LC-MS. What are these side products and how can I prevent them?

Answer: Side product formation is most often due to the highly reactive tert-butyl cation that is generated during the deprotection process.[1][5][9] This electrophilic species can cause a number of issues.

Primary Cause: Alkylation by the tert-Butyl Cation.

  • Expertise & Experience: The tert-butyl cation is a potent electrophile that will readily react with any nucleophiles present in your molecule.[10] Electron-rich aromatic rings, thiols, and other sensitive functional groups on your substituted piperidine are particularly susceptible to tert-butylation.[5][10]

  • Solution: The Use of Scavengers.

    • What they are: Scavengers are nucleophilic reagents added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with your desired product.[5]

    • When to use them: It is highly recommended to use scavengers if your piperidine contains nucleophilic functional groups.

    • Common Scavengers and Their Applications:

ScavengerTarget Functional GroupTypical Concentration (v/v)Reference
Triisopropylsilane (TIS)General purpose, effective for tryptophan2.5 - 5%[5]
WaterGeneral purpose2.5 - 5%[5]
ThioanisoleMethionine, Cysteine5%[5]
AnisoleTryptophan5%

Workflow for Troubleshooting Side Reactions

start Side Products Observed check_substrate Does the substrate have nucleophilic groups (e.g., indoles, thiols)? start->check_substrate add_scavenger Add a scavenger or scavenger cocktail (e.g., TIS, H2O, Thioanisole) check_substrate->add_scavenger Yes check_other_groups Are other acid-sensitive groups present (e.g., t-butyl esters, trityl)? check_substrate->check_other_groups No add_scavenger->check_other_groups milder_conditions Use milder acidic conditions (e.g., lower TFA concentration, lower temperature) check_other_groups->milder_conditions Yes end Clean Deprotection check_other_groups->end No alternative_method Consider alternative, non-acidic deprotection methods milder_conditions->alternative_method If degradation persists milder_conditions->end alternative_method->end

Caption: A workflow for diagnosing and solving side reaction issues.

Other Potential Side Reactions:

  • Cleavage of Other Acid-Sensitive Groups: Protecting groups like tert-butyl esters and trityl groups can be unintentionally removed under the acidic conditions used for Boc deprotection.[3] If your molecule contains these, you may need to use milder conditions or a more orthogonal protecting group strategy.

  • Aspartimide Formation: In peptide synthesis contexts, the side-chain carboxyl group of an aspartic acid residue can cyclize with the backbone amide, which can lead to a mixture of products.[3] Lowering the reaction temperature can help minimize this side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed N-Boc deprotection?

A1: The deprotection proceeds through a three-step mechanism:[1][2]

  • Protonation: The reaction starts with the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and the free amine.[1][2] It is crucial to perform this reaction in a well-vented system to allow the CO₂ to escape.[1][2]

G

Sources

Optimization

stability studies of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

This guide serves as a specialized Technical Support Center for researchers working with 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate . It is designed to move beyond basic datasheets, offering field-proven tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate . It is designed to move beyond basic datasheets, offering field-proven troubleshooting, mechanistic insights, and rigorous stability protocols.

Subject: 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

CAS: 161491-24-3 (Generic/Related) | Molecule Type: Functionalized Piperidine Scaffold Critical Risk Profile: High susceptibility to intramolecular cyclization; Acid/Thermal sensitivity.[1][2]

Part 1: The Stability Profile (Mechanistic Overview)

Before troubleshooting, you must understand why this molecule degrades. It is not merely "unstable"; it is a reactive intermediate designed to undergo transformation, but often does so prematurely.

The Primary Threat: Intramolecular Lactamization

The most common purity failure is the formation of a bicyclic lactam.

  • Mechanism: The primary amine at C4 is a nucleophile. The ethyl ester at C3 is an electrophile. Because they are on adjacent carbons (beta-amino ester arrangement), they are spatially primed to react.[1] The amine attacks the ester carbonyl, expelling ethanol and forming a stable 5-membered lactam ring fused to the piperidine.

  • Result: Formation of tert-butyl 3-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-5-carboxylate.

  • Trigger: Basic conditions (pH > 8), heat, or prolonged storage in solution (especially protic solvents like methanol).

Secondary Threat: Boc-Group Lability[1]
  • Mechanism: The tert-butoxycarbonyl (Boc) group at N1 is acid-labile.[1][3]

  • Trigger: Exposure to trace acids (e.g., HCl vapors in a shared hood, acidic impurities in solvents) or temperatures >60°C (thermal elimination of isobutylene).

Tertiary Threat: Stereochemical Epimerization[1]
  • Mechanism: The C3 proton is alpha to an ester, making it acidic.

  • Trigger: Basic conditions can deprotonate C3, leading to racemization or conversion from cis to trans isomers (or vice versa), which dramatically alters reactivity and biological activity.

Part 2: Troubleshooting Guide (Q&A Format)

Use this section to diagnose specific anomalies observed during your experiments.

Q1: "My LC-MS shows a new major impurity with a mass loss of 46 Da. What is it?"

Diagnosis: Intramolecular Lactamization. [4]

  • The Science: The loss of 46 Da corresponds to the extrusion of Ethanol (EtOH) [Molecular Weight: 46.07 g/mol ] during the cyclization of the amine onto the ester.

  • Immediate Action: Check your solvent pH. If you dissolved the sample in methanol or DMSO for storage, this reaction accelerates.

  • Solution: Repurify immediately. For future storage, store only as a dry solid at -20°C. Avoid leaving in solution for >4 hours.[1]

Q2: "The solid has turned from white to yellow/orange, but purity is still >95%."

Diagnosis: Surface Oxidation of the Primary Amine.

  • The Science: Primary amines are prone to N-oxidation or formation of imines with trace aldehydes in the air.[1] This often affects color before it significantly impacts bulk purity (color is intense even at ppm levels).[1]

  • Immediate Action: Flush the container with Argon/Nitrogen.

  • Solution: If the color interferes with downstream assays, perform a quick filtration through a short plug of silica or recrystallize.

Q3: "I see a peak at [M - 100] in my mass spectrum."

Diagnosis: Thermal Loss of Boc Group.

  • The Science: The Boc group fragments typically as [M - 100] (loss of isobutylene + CO2) or [M - 56] (loss of isobutylene) depending on ionization conditions. If this is seen in the sample (not just the source fragmentation), your sample has been exposed to heat or acid.

  • Immediate Action: Check the temperature history. Did you dry it in an oven >40°C? Did you use TFA in a previous step and fail to neutralize completely?

Q4: "My yield is low during the next coupling step. The amine seems unreactive."

Diagnosis: Lactam "Dead End".

  • The Science: If the molecule has cyclized to the lactam (see Q1), the free amine is no longer available to react. It is now part of a stable amide bond.

  • Verification: Take an IR spectrum. Look for a new strong carbonyl stretch around 1680-1700 cm⁻¹ (lactam C=O), distinct from the ester C=O (~1735 cm⁻¹) and Boc carbamate (~1690 cm⁻¹).[1]

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways you must control.

StabilityPathways Target Target Molecule (1-Boc-3-ethyl-4-amino-piperidine) Lactam Impurity A: Bicyclic Lactam (Loss of EtOH, -46 Da) *Irreversible* Target->Lactam Basic pH or Solution Storage (Cyclization) Deprotected Impurity B: De-Boc Amine (Loss of Boc, -100 Da) *Acid/Heat Induced* Target->Deprotected Acid (TFA/HCl) or Heat >60°C Hydrolysis Impurity C: Carboxylic Acid (Hydrolysis of Ester) *Base/Acid Induced* Target->Hydrolysis H2O / Extreme pH

Figure 1: Critical degradation pathways.[5] The Red path (Lactamization) is the most common failure mode in neutral/basic solutions.

Part 4: Experimental Protocols (Stress Testing)

To validate your specific batch or formulation, perform this abbreviated Forced Degradation Study.

Protocol: Rapid Stress Testing
Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis Dissolve in 0.1N HCl. Stir at RT for 2 hours.Fail: Rapid loss of Boc group. Note: This molecule is incompatible with strong acid.[1]
Base Hydrolysis Dissolve in 0.1N NaOH/MeOH. Stir at RT for 1 hour.Fail: Rapid Lactamization + Ester Hydrolysis. Note: Use mild bases (Carbonates) only if necessary.
Oxidation Add 0.3% H₂O₂ to solution.[1] Stir 2 hours.Monitor: N-oxide formation (+16 Da). Pass: < 2% degradation.
Thermal (Solid) Heat solid at 60°C for 24 hours.Pass: < 1% degradation. Fail: Melt/Yellowing indicates instability.[1]
Standard Storage Protocol
  • Isolation: Evaporate solvents at < 35°C . Do not use a water bath > 40°C.[1]

  • Drying: Vacuum dry at room temperature. Do not oven dry.

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C .

  • Shelf Life: Re-test purity (H-NMR or HPLC) every 6 months.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: No. In protic solvents (MeOH) or polar aprotic solvents (DMSO), the nucleophilicity of the amine is enhanced, accelerating lactamization. Prepare solutions immediately before use.

Q: Is the cis- or trans-isomer more stable? A: The trans-isomer is generally more stable against cyclization due to geometric constraints (the amine and ester are on opposite sides of the ring plane).[1] The cis-isomer cyclizes extremely rapidly.[1] If you have the cis isomer, process it immediately into the next step.

Q: How do I separate the lactam impurity from my product? A: The lactam is significantly less polar than the amino-ester (due to loss of the free amine and ester polarity).

  • TLC: The lactam will have a higher Rf value in MeOH/DCM mixtures.

  • Flash Chromatography: Use a gradient of DCM:MeOH (98:2 to 90:10). The lactam elutes first; the amine elutes later (often tailing due to the NH2 group).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link

  • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis.[6] (Regarding Boc stability and deprotection mechanisms).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11276893 (Related Keto-Ester Precursor).[1]Link

  • Boc-Group Stability Data. Organic Chemistry Portal: Boc-Protected Amino Groups.[1]Link

  • Intramolecular Cyclization Mechanisms. Reaction of beta-amino esters to form lactams.[1] (General Chemical Principle).[1]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling Up the Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This valuable buil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are focused on the synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. This valuable building block is integral to the development of various pharmaceutical compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up of its synthesis.

The primary and most efficient synthetic route to 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate involves the reductive amination of its corresponding ketone precursor, 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate. This process is often preferred in industrial applications due to its typically high yields and operational simplicity.

Visualizing the Core Synthesis

To clarify the central transformation, the following diagram illustrates the reductive amination process.

G cluster_main Reductive Amination Pathway ketone 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate imine Iminium Intermediate ketone->imine Reaction with Amine Source amine_source Amine Source (e.g., Ammonium Acetate, Ammonia in Methanol) amine_source->imine reducing_agent Reducing Agent (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride) product 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate reducing_agent->product imine->product Reduction

Caption: Reductive amination of the ketone precursor.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis and scale-up, offering causative explanations and actionable solutions.

Issue 1: Low Yield of the Final Amine Product

  • Question: My reductive amination reaction is resulting in a lower than expected yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in reductive amination can stem from several factors. A primary concern is the incomplete formation of the imine or iminium ion intermediate before the reduction step.[1][2] Another possibility is the competing reduction of the starting ketone by the reducing agent, particularly if a strong reductant like sodium borohydride is used without careful control of reaction conditions.[1]

    To address this, consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.[3] Using a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is also recommended as they are more selective for the iminium ion over the ketone.[1][4] Additionally, the reaction pH is crucial; maintaining a mildly acidic condition (pH 4-6) facilitates imine formation without deactivating the amine nucleophile.[1]

Issue 2: Presence of Impurities in the Final Product

  • Question: After purification, I'm still observing impurities in my 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. What are these likely to be and how can I remove them?

  • Answer: A common impurity is the unreacted starting ketone, 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate.[5][6] Another potential impurity is the corresponding alcohol, formed from the reduction of the ketone starting material. The persistence of the imine intermediate is also a possibility if the reduction is incomplete.[7]

    To mitigate these impurities, ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the imine persists, extending the reaction time or increasing the equivalents of the reducing agent may be necessary.[7] For purification, column chromatography on silica gel is a standard and effective method. An alternative for removing the basic amine product from non-basic impurities is an acid-base liquid-liquid extraction.[7]

Issue 3: Difficulties with Reaction Monitoring

  • Question: I'm finding it challenging to effectively monitor the progress of my reductive amination reaction using TLC. Are there any tips for better visualization?

  • Answer: The starting ketone, the imine intermediate, and the final amine product can sometimes have similar polarities, making them difficult to resolve on a TLC plate. Staining the TLC plate can significantly aid in visualization. A potassium permanganate (KMnO₄) stain is effective for visualizing the product, as primary amines are readily oxidized. A ninhydrin stain is also highly specific for primary amines, appearing as a distinct colored spot. For the ketone, a 2,4-dinitrophenylhydrazine (DNPH) stain can be used.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

  • Q1: What is the recommended solvent for the reductive amination step?

    • A1: Methanol or ethanol are commonly used solvents for reductive amination as they are good at dissolving the reactants and are compatible with borohydride-based reducing agents.[3] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are also frequently used, particularly with sodium triacetoxyborohydride.

  • Q2: Are there any safety precautions I should be aware of when using sodium cyanoborohydride?

    • A2: Yes, sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Therefore, it should always be handled in a well-ventilated fume hood, and the pH of the reaction should be carefully controlled to remain in the mildly acidic to neutral range.

  • Q3: Can I use a different protecting group for the piperidine nitrogen instead of Boc?

    • A3: While the tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups like the benzyloxycarbonyl (Cbz) group can also be employed. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.

  • Q4: What are the typical reaction times and temperatures for this synthesis?

    • A4: Reaction times can vary from a few hours to overnight, depending on the scale and specific reactants used. The reaction is typically run at room temperature. Gentle heating (e.g., to 40-50 °C) may be employed to drive the reaction to completion, but this should be done with caution to avoid side reactions.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate via Reductive Amination

This protocol outlines a general procedure for the reductive amination of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate.

StepProcedure
1 Dissolve 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) and ammonium acetate (10 eq) in methanol (10 mL per gram of ketone).
2 Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
3 Cool the reaction mixture to 0 °C in an ice bath.
4 Add sodium cyanoborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
5 Allow the reaction to warm to room temperature and stir for 12-16 hours.
6 Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
7 Quench the reaction by the slow addition of water.
8 Concentrate the mixture under reduced pressure to remove the methanol.
9 Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
10 Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
11 Purify the crude product by column chromatography on silica gel to afford the desired 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

Logical Workflow for Troubleshooting

The following diagram provides a structured approach to troubleshooting common issues encountered during the synthesis.

G cluster_workflow Troubleshooting Workflow start Start Synthesis reaction_monitoring Monitor Reaction (TLC, LC-MS) start->reaction_monitoring incomplete_reaction Incomplete Reaction? reaction_monitoring->incomplete_reaction low_yield Low Yield? incomplete_reaction->low_yield No extend_time Extend Reaction Time or Increase Reductant incomplete_reaction->extend_time Yes impurity_issues Impurity Issues? low_yield->impurity_issues No optimize_conditions Optimize Conditions: - Stepwise Addition - Milder Reductant - pH Control low_yield->optimize_conditions Yes purification Purification Strategy: - Column Chromatography - Acid-Base Extraction impurity_issues->purification Yes success Successful Synthesis impurity_issues->success No extend_time->reaction_monitoring optimize_conditions->start purification->success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v81p0088
  • 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate. Available at: [Link]

  • WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- A nd Piperidine-Free Knoevenagel-Doebner Condensation - ResearchGate. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Chemistry Steps. Available at: [Link]

  • Reductive Amination - Wordpress. Available at: [Link]

Sources

Optimization

avoiding racemization in chiral piperidine synthesis

Technical Support Center: Chiral Piperidine Synthesis Topic: Avoiding Racemization in Asymmetric Synthesis & Functionalization Ticket ID: #PIP-CHIRAL-001 Status: Open User Guide Overview Welcome to the Chiral Piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Piperidine Synthesis Topic: Avoiding Racemization in Asymmetric Synthesis & Functionalization Ticket ID: #PIP-CHIRAL-001 Status: Open

User Guide Overview

Welcome to the Chiral Piperidine Technical Support Hub. This guide addresses the critical instability of


-chiral piperidines, a structural motif ubiquitous in alkaloids (e.g., coniine) and blockbuster pharmaceuticals (e.g., methylphenidate, anabasine analogs).

The Core Problem: Chiral piperidines are prone to racemization through three primary vectors:

  • Carbanion Inversion: During lithiation/substitution events (Beak-Lee methodology).

  • Enamine-Imine Tautomerization: During reduction of pyridine precursors.

  • Acid/Base Catalyzed Enolization: During deprotection or workup, particularly for pipecolic acid derivatives.

Module 1: Functionalization via -Lithiation (Beak-Lee Protocol)[1]

Context: Direct functionalization of


-Boc piperidine via lithiation is the most direct route to 2-substituted piperidines. However, the lithiated intermediate is configurationally unstable above cryogenic temperatures.
Mechanism of Failure (Why you lose ee)

The lithiated species relies on Dipole Stabilization . The oxygen of the Boc group coordinates with the Lithium atom, locking the carbanion in an equatorial position.

  • At -78°C: The complex is stable.

  • Above -40°C: The Li-O bond breaks, allowing the carbanion to invert (racemize) or decompose via hydride elimination.

Experimental Protocol: Enantioselective Lithiation-Trapping

Standard Operating Procedure (SOP) for maintaining >95% ee.

Reagents:

  • Substrate:

    
    -Boc-piperidine[1][2][3][4][5][6]
    
  • Base:

    
    -BuLi (1.3 M in cyclohexane)
    
  • Ligand: (+)-Sparteine (for S-product) or O’Brien’s Sparteine Surrogate (for R-product).[3]

  • Solvent: Anhydrous Et₂O (THF promotes faster racemization).

Step-by-Step Workflow:

  • Ligand Complexation: Dissolve sparteine (1.2 equiv) in Et₂O at -78°C. Add

    
    -BuLi (1.2 equiv) dropwise. Stir for 15 min to form the chiral base complex.
    
  • Deprotonation: Add

    
    -Boc-piperidine (1.0 equiv) dropwise over 10 min.
    
    • Critical Checkpoint: The solution must remain at -78°C.

    • Time: Stir for 4–6 hours. (Shorter times = low conversion; Longer times = risk of background racemization).

  • Electrophile Trapping: Add the electrophile (e.g., MeI, CO₂) rapidly.

  • Quench: Add AcOH/MeOH before removing the cooling bath. Warming the reaction before quenching is the #1 cause of racemization.

Troubleshooting Diagram: The Lithiation Stability Window

LithiationStability NBoc N-Boc Piperidine Lithiated Lithiated Intermediate (Config. Stable at -78°C) NBoc->Lithiated Deprotonation (-78°C, Et2O) Complex Pre-Complex (s-BuLi/Sparteine) Complex->Lithiated Chiral Induction Inverted Inverted Carbanion (Racemic) Lithiated->Inverted Warming > -50°C (Loss of Li-O coord) Product Chiral Product (>95% ee) Lithiated->Product Electrophile Trap (Keep Cold!) Inverted->Product Trapping gives Racemic Mix

Caption: Kinetic pathway of N-Boc piperidine lithiation. Warming breaks the dipole stabilization, causing irreversible racemization.

Module 2: De Novo Synthesis via Asymmetric Hydrogenation

Context: Reducing substituted pyridines or pyridinium salts is efficient but risky. The intermediate partially reduced species (enamines/imines) are highly prone to acid-catalyzed racemization.

The Solution: Iridium-Catalyzed Hydrogenation

Unlike heterogeneous catalysts (Pd/C, PtO₂), which often yield cis/trans mixtures with low ee, homogeneous Iridium complexes with chiral P,N-ligands (e.g., Ir-PHOX, Ir-SegPhos) allow for high enantioselectivity.

Critical Parameter: The "Activated" Substrate Neutral pyridines are poor substrates for hydrogenation. They must be activated to Pyridinium Salts or


-Iminopyridinium Ylides .
Data Summary: Catalyst & Solvent Effects
ParameterRecommendationMechanism/Reasoning
Catalyst

+ (S)-SegPhos
Ir-H species coordinates to the pyridinium face, directing hydride attack.
Activator Benzyl bromide or

Quaternizes the Nitrogen, breaking aromaticity and increasing susceptibility to hydride transfer.
Pressure 600–1000 psi (40–70 bar)High pressure favors the rapid saturation of intermediates, preventing long-lived enamine tautomerization.
Solvent Toluene/Ethanol (10:1)Aprotic solvents often favor higher ee, but small amounts of alcohol assist in catalyst turnover.
Protocol: Ir-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts
  • Salt Formation: Treat 2-phenylpyridine with Benzyl Bromide in acetone. Filter the solid pyridinium salt.

  • Catalyst Prep: Mix

    
     (1 mol%) and (S)-SegPhos (2.2 mol%) in anhydrous toluene. Stir 30 min.
    
  • Hydrogenation: Transfer salt and catalyst solution to an autoclave. Pressurize to 600 psi

    
    .
    
  • Reaction: Stir at RT for 12–24h.

  • Workup: Release pressure. If

    
    -benzyl protection is not desired, perform secondary hydrogenolysis (Pd/C, 
    
    
    
    , MeOH) to obtain the free amine.
Pathway Diagram: Avoiding the Enamine Trap

HydrogenationCycle Pyridine Substituted Pyridine Salt Pyridinium Salt (Activated) Pyridine->Salt BnBr or HCl Inter1 Dihydropyridine (Enamine) Salt->Inter1 Ir-H (Enantio-determining step) Imine Tetrahydropyridine (Iminium) Inter1->Imine Isomerization Risk! Product Chiral Piperidine Inter1->Product Fast H2 addn Imine->Product Stereoselective Reduction

Caption: The critical step is the first hydride transfer. Slow subsequent reduction allows enamine-imine isomerization, eroding ee.

Module 3: Post-Synthetic Handling (Deprotection & Storage)

The Silent Killer: You synthesized it correctly, but lost the chirality during workup.

Common Pitfall: Acidic Deprotection of Pipecolic Acid Derivatives

If your piperidine has a carbonyl group at the C2 position (e.g., esters, amides), the C2 proton is acidic (


).
  • The Risk: Using TFA to remove a Boc group generates a trifluoroacetate salt. If neutralized in the presence of water/alcohol, the ammonium can equilibrate with the enol form, leading to racemization.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of ee after Boc removal (TFA) Acid-catalyzed enolization.Switch: Use TMSOTf/2,6-lutidine or HCl/Dioxane (anhydrous). Avoid aqueous workups if possible.
Loss of ee during chromatography Silica gel acidity/basicity.Buffer: Pre-treat silica with 1%

(for free bases) or use neutral alumina.
Product racemizes on storage Oxidation to imine (Schiff base).Store: As a salt (HCl or Tartrate) under Argon at -20°C. Free bases absorb

and oxidize in air.

FAQ: Rapid Response

Q: Can I use n-BuLi instead of s-BuLi for the Beak protocol? A: Generally, no.


-BuLi is less basic and more nucleophilic, leading to nucleophilic attack on the Boc carbonyl (acting as a nucleophile rather than a base). 

-BuLi is required for clean deprotonation due to its steric bulk and higher basicity.

Q: My hydrogenation stopped at 50% conversion. Why? A: Catalyst poisoning. Pyridines are strong ligands. Ensure you are using the pyridinium salt or adding a stoichiometric acid (like


 or HCl) to prevent the free nitrogen from binding irreversibly to the Iridium center.

Q: How do I measure the ee of 2-substituted piperidines? A: Direct chiral HPLC is often difficult due to lack of UV chromophores.

  • Method A: Derivatize with a chromophore (e.g., Benzoyl chloride) then run Chiralpak AD-H or OD-H.

  • Method B: Use Mosher's Acid chloride to form diastereomers and analyze via

    
     or 
    
    
    
    NMR.

References

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. The Journal of Organic Chemistry. 
    
  • Bailey, W. F., Beak, P., et al. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society.[2]

  • Ye, Z.-S., & Zhou, Y.-G., et al. (2012).[7] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.

  • Glorius, F. (2010). Asymmetric Hydrogenation of Heteroarenes. Organic & Biomolecular Chemistry.

  • Coldham, I., & Leonori, D. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Substituted Piperidines: In-Depth NMR Analysis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate and its Analogs

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The substituted piperidine motif is a cornerstone in medicinal chemistry, appearing i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and electronic environment of these complex molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate , a key building block in organic synthesis. Through a comparative approach with structurally related analogs, we will dissect the influence of various substituents on the chemical shifts and coupling constants within the piperidine ring, offering a robust framework for the spectroscopic evaluation of similar compounds.

The Significance of NMR in Piperidine Chemistry

The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, gives rise to distinct axial and equatorial protons with different chemical shifts and coupling patterns. The introduction of substituents further complicates the NMR spectra by altering the electron density and steric environment of the ring's protons and carbons. A thorough understanding of these effects is crucial for unambiguous structure determination and for predicting the properties of novel compounds.

Experimental Protocol: NMR Data Acquisition

The following is a general protocol for acquiring high-quality NMR data for substituted piperidines.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, chosen based on the analyte's solubility).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Structural Elucidation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Molecular Structure and Numbering:

Caption: Structure of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the rigidified chair conformation of the piperidine ring.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Expected Coupling Constants (J, Hz) Rationale
Boc (9H)~1.45s-The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Ethyl-CH₃ (3H)~1.25t~7.1Triplet due to coupling with the adjacent methylene protons.
Ethyl-CH₂ (2H)~4.15q~7.1Quartet due to coupling with the methyl protons.
Piperidine Protons (H2-H6)1.5 - 4.5mVariousThe piperidine ring protons will appear as a series of complex multiplets due to geminal and vicinal couplings. The presence of the bulky Boc group on the nitrogen and the ester at C3 will restrict conformational flexibility, leading to distinct signals for axial and equatorial protons.
NH₂ (2H)Broad singlet--The amino protons are often broad and may exchange with trace water in the solvent. Their chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
Boc C(CH₃)₃~28.5Typical chemical shift for the methyl carbons of a tert-butyl group.
Boc C (CH₃)₃~80.0The quaternary carbon of the tert-butyl group.
Boc C =O~155.0The carbonyl carbon of the Boc protecting group.
Ethyl -C H₃~14.0The methyl carbon of the ethyl ester.
Ethyl -C H₂~61.0The methylene carbon of the ethyl ester.
Ester C =O~173.0The carbonyl carbon of the ethyl ester.
Piperidine C2, C6~40-50These carbons are adjacent to the nitrogen atom.
Piperidine C3~45-55This carbon is substituted with the electron-withdrawing ester group.
Piperidine C4~50-60This carbon is attached to the amino group.
Piperidine C5~25-35A typical methylene carbon in the piperidine ring.

Comparative Analysis with Structural Analogs

To substantiate our predicted spectral data, we will compare it with the known NMR data of three structurally related, commercially available compounds.

Workflow for Comparative NMR Analysis:

G Target Target Molecule 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Analysis Comparative NMR Analysis Target->Analysis Analog1 Analog 1 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Analog1->Analysis Analog2 Analog 2 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate Analog2->Analysis Analog3 Analog 3 4-N-Boc-aminopiperidine Analog3->Analysis

Caption: Comparative analysis workflow of the target molecule and its analogs.

Analog 1: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

This analog is particularly useful for understanding the electronic effect of a carbonyl group at the C4 position instead of an amino group.

Table 1: NMR Data Comparison with Analog 1

Group Target Molecule (Predicted) Analog 1 (Literature Data) Analysis of Differences
¹H NMR
C4-H~3.0-3.5 ppmNot presentThe proton at C4 in the target is replaced by a keto group in Analog 1.
C5 Protons~1.5-2.5 ppm~2.3-2.8 ppmThe C5 protons in Analog 1 are deshielded due to the anisotropic effect of the adjacent C4-keto group.
¹³C NMR
C4~50-60 ppm~205 ppmThe most significant difference is the C4 chemical shift, which is highly deshielded in Analog 1 due to the carbonyl group, confirming the presence of the keto functionality.
C3~45-55 ppm~50-60 ppmThe C3 carbon in Analog 1 is also slightly deshielded due to the influence of the adjacent carbonyl group.
Analog 2: 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate

This analog lacks the C4-amino group, providing a baseline for the piperidine ring system with the N-Boc and C3-ester substituents. A PubChem entry indicates the existence of its 13C NMR spectrum[1].

Table 2: NMR Data Comparison with Analog 2

Group Target Molecule (Predicted) Analog 2 (Expected) Analysis of Differences
¹H NMR
C4 ProtonsOne proton ~3.0-3.5 ppmTwo protons ~1.5-2.0 ppmThe C4 protons in Analog 2 are in a typical methylene environment. In the target molecule, the single C4 proton is deshielded by the adjacent amino group.
¹³C NMR
C4~50-60 ppm~25-35 ppmThe C4 carbon in the target molecule is significantly deshielded due to the electron-withdrawing effect of the attached nitrogen atom of the amino group.
C3 & C5ShiftedShiftedThe chemical shifts of C3 and C5 in the target molecule will also be influenced by the C4-amino group, leading to observable differences compared to Analog 2.
Analog 3: 4-N-Boc-aminopiperidine

This analog helps to isolate the effect of a Boc-protected amino group at the C4 position on the piperidine ring, although it lacks the C3-ester and has a Boc group on the exocyclic amine instead of the ring nitrogen. A patent document provides ¹H-NMR data for this compound[2].

Table 3: NMR Data Comparison with Analog 3

Group Target Molecule (Predicted) Analog 3 (Literature Data) Analysis of Differences
¹H NMR
Piperidine Ring ProtonsComplex multiplets1.09-1.83, 2.32-2.86, 3.21 ppmThe presence of the C3-ester in the target molecule will introduce further complexity and shifts in the signals of the ring protons compared to the more symmetrical Analog 3.
Boc (N1 vs N4)~1.45 ppm (on N1)~1.35 ppm (on N4-amino)The chemical shift of the Boc protons is very similar, indicating a comparable electronic environment.

Conclusion

The detailed analysis of the expected ¹H and ¹³C NMR spectra of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, in conjunction with a comparative study of its structural analogs, provides a powerful methodology for the characterization of complex substituted piperidines. By understanding the influence of each substituent on the chemical shifts and coupling patterns, researchers can confidently elucidate the structures of novel compounds. This guide serves as a practical reference for scientists engaged in the synthesis and analysis of piperidine-based molecules, facilitating more efficient and accurate drug discovery and development.

References

  • PubChem. 1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

Comparative

mass spectrometry data for 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Introduction: The Analytical Imperative for Complex Synthetic Intermediates In the landscape of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate

Introduction: The Analytical Imperative for Complex Synthetic Intermediates

In the landscape of modern drug discovery and development, the unambiguous characterization of synthetic intermediates is paramount. Molecules such as 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, a substituted piperidine, represent a common structural class used as building blocks for more complex active pharmaceutical ingredients (APIs). The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals.[1] The molecular formula for this compound is C13H24N2O4, with a molar mass of 272.34 g/mol .[2]

Mass spectrometry (MS) stands as a cornerstone technique for confirming the molecular weight and elucidating the structure of such compounds. This guide, designed for researchers and drug development professionals, provides a detailed examination of the expected . We will explore its predictable fragmentation patterns under electrospray ionization (ESI), compare these characteristics with a simpler structural analog, and provide the causal logic behind the observed fragmentation, thereby offering a robust framework for its identification and characterization.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

The choice of ionization technique is critical for analyzing a polar, non-volatile molecule like our target compound. Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion, providing crucial molecular weight information.[1]

Step-by-Step ESI-MS/MS Workflow
  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte, which is essential for positive ion mode ESI.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to ensure accurate mass measurements.

  • Infusion and Ionization:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Operate the ESI source in positive ion mode , as the amino group and piperidine nitrogen are readily protonated.

    • Typical source parameters: Capillary Voltage: 3.5 kV; Cone Voltage: 30 V; Source Temperature: 120°C; Desolvation Gas Flow: 600 L/hr. Note: The cone voltage should be optimized to maximize the molecular ion signal while minimizing in-source fragmentation.[3]

  • Full Scan MS (MS1):

    • Acquire a full scan spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]+.

  • Tandem MS (MS/MS):

    • Select the [M+H]+ ion (expected at m/z 273.3) as the precursor for Collision-Induced Dissociation (CID).

    • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and generate a rich product ion spectrum for structural confirmation.

Predicted Fragmentation Behavior and Structural Elucidation

The fragmentation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is dictated by its distinct functional groups: the N-Boc protecting group, the ethyl ester, and the piperidine ring itself.

The Protonated Molecular Ion

In positive mode ESI, the molecule will readily accept a proton, primarily at the basic amino group or the piperidine nitrogen, to yield the protonated molecular ion, [M+H]⁺, at an expected m/z of 273.18 .

Key Fragmentation Pathways

The CID spectrum of the [M+H]⁺ ion is predicted to be dominated by characteristic losses associated with the labile Boc and ethyl ester groups.

  • Fragmentation of the N-Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously unstable under MS conditions and serves as a primary fragmentation initiation site.[4][5]

    • Loss of Isobutylene: A facile loss of isobutylene (C4H8, 56 Da) occurs, leading to a prominent fragment ion at m/z 217.12 .[6]

    • Loss of the full Boc Group: Subsequent or direct loss of the entire Boc group (C5H9O2, 101 Da) or loss of CO2 from the m/z 217.12 ion results in a fragment at m/z 173.12 .

  • Fragmentation of the Ethyl Ester: Ester groups exhibit well-defined fragmentation patterns.[7]

    • Loss of Ethylene: A McLafferty-type rearrangement can lead to the neutral loss of ethylene (C2H4, 28 Da), producing a fragment ion at m/z 245.15 .

    • Loss of Ethoxy Radical: Cleavage of the ethoxy group (•OC2H5, 45 Da) can generate an acylium ion at m/z 228.14 .

  • Piperidine Ring Cleavage: The piperidine ring itself can undergo fragmentation, typically initiated by cleavage alpha to the nitrogen atom, leading to a series of smaller ions.[1][8]

Visualizing the Fragmentation

The logical flow of these high-probability fragmentation events can be visualized as follows:

M [M+H]⁺ m/z 273.18 F217 [M+H - C₄H₈]⁺ m/z 217.12 M->F217 - 56 Da (Isobutylene) F245 [M+H - C₂H₄]⁺ m/z 245.15 M->F245 - 28 Da (Ethylene) F228 [M+H - C₂H₅O]⁺ m/z 228.14 M->F228 - 45 Da (Ethoxy) F173 [M+H - C₅H₈O₂]⁺ m/z 173.12 F217->F173 - 44 Da (CO₂)

Caption: Predicted major fragmentation pathways for protonated 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

Summary of Predicted Mass Fragments
Predicted m/zProposed Fragment StructureNeutral Loss (Da)Origin
273.18[M+H]⁺-Protonated Molecular Ion
217.12[M+H - C₄H₈]⁺56.06Loss of isobutylene from Boc group
245.15[M+H - C₂H₄]⁺28.03Loss of ethylene from ethyl ester
228.14[M+H - C₂H₅O]⁺45.03Loss of ethoxy radical from ethyl ester
173.12[M+H - C₅H₈O₂]⁺100.05Loss of CO₂ from m/z 217 fragment

Comparative Analysis: Elucidating Functional Group Contributions

To highlight the influence of each functional group on the mass spectrum, we can compare the predicted data with that of a simpler, commercially available analogue: tert-Butyl (R)-3-aminopiperidine-1-carboxylate .[9] This compound lacks the ethyl ester group, allowing for a direct assessment of the Boc-piperidine core fragmentation.

Structural Analogue: tert-Butyl (R)-3-aminopiperidine-1-carboxylate
  • Molecular Formula: C₁₀H₂₀N₂O₂

  • Molecular Weight: 200.28 g/mol [9][10]

  • Expected [M+H]⁺: m/z 201.16

For this analogue, the fragmentation pattern would be significantly simpler, dominated almost exclusively by the loss of isobutylene (-56 Da) to yield a fragment at m/z 145.10 , and the subsequent loss of CO₂ (-44 Da) to give a fragment at m/z 101.10 . The absence of fragments corresponding to losses of 28 Da or 45 Da would be a key differentiating feature.

Comparative Data Summary
Feature1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylatetert-Butyl (R)-3-aminopiperidine-1-carboxylate
[M+H]⁺ (m/z) 273.18201.16
Boc Fragmentation (-56 Da) Yes (m/z 217.12)Yes (m/z 145.10)
Ester Fragmentation (-28/-45 Da) Yes (m/z 245.15 / 228.14)No

This comparative view demonstrates the diagnostic power of fragmentation analysis. The unique fragments at m/z 245.15 and 228.14 serve as definitive evidence for the presence of the ethyl ester group in the target molecule.

Workflow for Comparative Analysis

cluster_0 Analysis Workflow Start Acquire MS/MS Spectrum of [M+H]⁺ CheckEster Fragments at m/z [M-28]⁺ or [M-45]⁺? Start->CheckEster CheckBoc Fragment at m/z [M-56]⁺? CheckEster->CheckBoc Yes IdentifyAnalogue Structure is Analogue (e.g., lacks ester) CheckEster->IdentifyAnalogue No IdentifyTarget Structure Confirmed: Target Compound CheckBoc->IdentifyTarget Yes CheckBoc->IdentifyAnalogue No

Caption: Decision workflow for differentiating the target compound from an analogue lacking the ethyl ester group based on key MS/MS fragments.

Conclusion

The mass spectrometric profile of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is characterized by a clear protonated molecular ion at m/z 273.18 under ESI conditions. Its subsequent fragmentation is highly predictable, yielding a rich pattern of diagnostic ions. The most informative fragments arise from the facile neutral losses from the N-Boc group (loss of 56 Da) and the ethyl ester function (losses of 28 Da and 45 Da). By comparing this pattern to simpler structural analogues, researchers can unequivocally confirm the identity and integrity of this complex piperidine intermediate, ensuring the quality of materials advancing through the drug development pipeline.

References

  • Vertex AI Search. (2022-03-04). 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.
  • ChemBK. 1-(tert-butyl) 3-ethyl (3R,4R)-4-aminopiperidine-1,3-dicarboxylate.
  • PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.
  • OSTI.GOV. (2018-05-09). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.
  • Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine.
  • Toronto Research Chemicals. tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
  • Chongqing Chemdad Co., Ltd. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate.
  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
  • PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides.
  • BenchChem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Chemistry LibreTexts. (2023-08-29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2021-07-16). How can I avoid the Boc-cleavage during Mass Analysis?
  • PubMed. Piperidine ester derivatives in mass spectrometric analysis.
  • YouTube. (2023-01-25). Mass Spectrometry Part 4-Fragmentation in Ethers.
  • TutorChase. What are the common fragments in mass spectrometry for esters?
  • PubMed. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry.
  • PubMed. (2018-08-15). Mass spectrometry for characterization of homologous piperidine alkaloids.
  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral.
  • Royal Society of Chemistry. (2022-10-11). Exploration of piperidine 3D fragment chemical space.
  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PubMed. (2005-04). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Sources

Validation

Comparative Guide: 4-Aminopiperidine Scaffolds in Modern Drug Design

[1] Executive Summary: Beyond the Opioid Pharmacophore The 4-aminopiperidine (4-AP) scaffold is a "privileged structure" in medicinal chemistry, historically synonymous with the fentanyl class of mu-opioid receptor agoni...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Beyond the Opioid Pharmacophore

The 4-aminopiperidine (4-AP) scaffold is a "privileged structure" in medicinal chemistry, historically synonymous with the fentanyl class of mu-opioid receptor agonists.[1] However, modern drug discovery has repurposed this versatile core for non-opioid targets, including CCR5 antagonists (Maraviroc), antihistamines, and novel bacterial topoisomerase inhibitors (NBTIs).

This guide provides a technical comparison of the 4-AP scaffold against its primary structural alternatives—piperazines and pyrrolidines —focusing on selectivity profiles, metabolic stability, and the critical liability of hERG channel inhibition.

Comparative Analysis: 4-AP vs. Alternative Nitrogen Heterocycles

The choice between a 4-aminopiperidine, a piperazine, or a pyrrolidine core is rarely arbitrary; it dictates the vector of substituents, basicity, and lipophilicity (


).
4-AP vs. Piperazine: The Selectivity Switch

While piperazines are often used to improve solubility due to their second nitrogen, they lack the specific tetrahedral geometry at the 4-position provided by the exocyclic amine of 4-AP.[1] This geometric difference drives massive shifts in receptor selectivity.[1]

Case Study: Dual H3 / Sigma-1 Receptor Antagonists Research targeting the Histamine H3 receptor (


) and Sigma-1 receptor (

) demonstrated that replacing a piperazine core with a piperidine core drastically enhances

affinity while maintaining

potency.[1]

Table 1: Impact of Scaffold Substitution on Receptor Affinity (


) 
Compound IDCore Scaffold


(nM)


(nM)
Selectivity Ratio (

)
Ligand A Piperazine3.171531~483 (H3 selective)
Ligand B 4-Aminopiperidine 7.70 3.64 0.47 (Dual active)

Data Source: Comparative SAR studies on H3/Sigma-1 ligands.

Insight: The 4-AP scaffold allows the 4-amino substituent to adopt a specific orientation required for the


 binding pocket, which the rigid, planar-like nature of the piperazine ring constrains.
Physicochemical Profiles[1]
  • Basicity (

    
    ):  4-AP (secondary amine exocyclic) allows for nuanced 
    
    
    
    tuning.[1] The ring nitrogen typically has a
    
    
    ~10-11.[1] In contrast, piperazines often have lower
    
    
    values for the second nitrogen (~5-6) due to inductive effects, altering biodistribution.
  • Lipophilicity: 4-AP is generally more lipophilic (

    
     ~0.[1]84) than pyrrolidine (
    
    
    
    ~0.[2]46) or piperazine.[1][3] This makes 4-AP superior for BBB penetration but increases the risk of non-specific binding.[1]

The Critical Liability: hERG Inhibition

The 4-AP scaffold is notorious for blocking the hERG potassium channel, leading to QT interval prolongation and cardiac arrhythmia. This is often driven by the "pharmacophore trap": a basic nitrogen (protonated at physiological pH) linked to a lipophilic tail—the exact structure of many 4-AP drugs.

Mechanism & Mitigation

The hERG channel pore has aromatic residues (Tyr652, Phe656) that engage in


-cation interactions with the protonated piperidine nitrogen.

Design Strategy:

  • Reduce Basicity: Electron-withdrawing groups on the 4-amino nitrogen reduce the

    
     of the ring nitrogen.[1]
    
  • Zwitterionic Approach: Introducing a carboxylate group to neutralize the net charge.

  • Linker Modification: Switching from C-linked to N-linked cyclic amides can reduce hERG affinity by altering the vector of the lipophilic tail.[1]

Table 2: hERG Inhibition in Bacterial Topoisomerase Inhibitors (NBTIs)

AnalogLinker TypehERG

(

M)
Antibacterial MIC (

g/mL)
Outcome
Comp 1 C-linked (Ethyl bridge)3.00.12Potent but Cardiotoxic
Comp 24m N-linked (Cyclic amide) 31.0 0.25 10x Safer, Retains Potency

Visualizing the SAR Landscape

The following diagram maps the Structure-Activity Relationship (SAR) logic for the 4-aminopiperidine scaffold, highlighting regions for optimization and risk mitigation.

G Core 4-Aminopiperidine Core Scaffold N1 N1 Position (Ring Nitrogen) Core->N1 C4 C4 Position (Exocyclic Amine) Core->C4 Ring Ring Carbons (C2/C3/C5/C6) Core->Ring Potency Primary Potency (GPCR/Enzyme) N1->Potency Ionic interaction (Asp/Glu in target) hERG hERG Liability (Cardiotoxicity) N1->hERG Basic amine binds hERG pore (Tyr652) C4->Potency Determines Selectivity (e.g. Sigma-1 vs H3) Metab Metabolic Stability (CYP450) C4->Metab Amide capping prevents N-dealkylation Ring->hERG Conformational constraint reduces induced fit Ring->Metab F-substitution blocks oxidative metabolism

Figure 1: SAR Logic Map for 4-Aminopiperidine.[1] Note the dual role of the N1 nitrogen in both potency and toxicity.

Experimental Protocols

To validate the performance of 4-AP derivatives, robust synthesis and safety profiling are required.

Protocol A: Reductive Amination (Synthesis of 4-AP Derivatives)

This "workhorse" reaction couples a piperidone to an amine.[1] The choice of reducing agent is critical for yield and functional group tolerance.

Reagents:

  • 4-Piperidone derivative (1.0 eq)[1]

  • Primary/Secondary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, pH 5-6)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the 4-piperidone and amine in DCM under

    
     atmosphere. Add Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 1-2 hours. Checkpoint: Verify imine formation via TLC or LCMS.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. (STAB is preferred over

    
     due to lower toxicity and better selectivity for imines over ketones).
    
  • Reaction: Allow to warm to RT and stir for 12-16 hours.

  • Quench: Quench with saturated aqueous

    
     until gas evolution ceases.
    
  • Extraction: Extract organic layer (3x DCM), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradient with 1%

    
     to elute the basic amine).
    
Protocol B: [3H]-Dofetilide Binding Assay (hERG Safety)

Before advancing a 4-AP lead, hERG affinity must be quantified.[1] This radioligand binding assay is the industry standard for early-stage safety screening.[1]

Materials:

  • Membranes from HEK293 cells stably expressing hERG channels.[1]

  • Radioligand: [3H]-Dofetilide (Specific Activity ~80 Ci/mmol).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM KCl, 1 mM

    
    , pH 7.4.
    

Methodology:

  • Preparation: Incubate membrane homogenates (5-10

    
    g protein/well) with [3H]-Dofetilide (5 nM) and the test compound (concentration range: 1 nM - 10 
    
    
    
    M).
  • Non-Specific Binding (NSB): Define NSB using 1

    
    M Amitriptyline or E-4031.[1]
    
  • Incubation: Incubate for 60 minutes at 25°C.

  • Filtration: Harvest via rapid filtration onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.[1] Target Threshold:
    
    
    M for safety.

Optimization Workflow

Use this decision tree to navigate the optimization of 4-AP leads, specifically balancing potency against the hERG liability.

Optimization Start Start: 4-AP Lead Hit PotencyCheck Check Potency (IC50 < 100 nM?) Start->PotencyCheck hERGCheck Check hERG (IC50 > 10 uM?) PotencyCheck->hERGCheck Yes OptimizePotency Modify C4-Substituent (Selectivity) PotencyCheck->OptimizePotency No OptimizeSafety Mitigate hERG hERGCheck->OptimizeSafety High Inhibition Success Candidate Profile Achieved hERGCheck->Success Safe OptimizePotency->PotencyCheck Strategy1 Reduce LogP (Add Polar Groups) OptimizeSafety->Strategy1 Strategy2 Reduce N1 Basicity (EWG or Amide) OptimizeSafety->Strategy2 Strategy1->hERGCheck Retest Strategy2->hERGCheck Retest

Figure 2: Optimization Workflow for 4-Aminopiperidine Leads.

References

  • Review of 4-Aminopiperidine Scaffolds in HCV: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: Journal of Medicinal Chemistry (ACS).[1][4] [Link]

  • hERG Inhibition in Aminopiperidines: Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II: Broad-Spectrum Antibacterial Agents with Reduced hERG Activity. Source: Journal of Medicinal Chemistry.[1][5] [Link]

  • Piperidine vs. Piperazine Selectivity: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience / PMC.[1] [Link]

  • Synthesis Protocols: Reductive Amination: General Principles and Protocols. Source: Master Organic Chemistry / Common Organic Chemistry.[1] [Link]

Sources

Comparative

validation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate purity by HPLC

An In-Depth Technical Guide to the Validation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Purity by High-Performance Liquid Chromatography For researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Purity by High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. The quality of an Active Pharmaceutical Ingredient (API) is often predetermined by the quality of its precursors.[1] 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a key heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[2] Its purity, therefore, is not a matter of simple quality control but a critical parameter that dictates the success of subsequent synthetic steps and the impurity profile of the final drug substance.

This guide provides a comprehensive, experience-driven approach to validating a purity method for this intermediate using the gold standard of pharmaceutical analysis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] We will delve into the causality behind experimental choices, present a fully validated protocol, and compare this primary method against viable alternatives, grounding our discussion in the principles of regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[4][5][6][7][8][9]

The Rationale for RP-HPLC: A Deliberate Choice

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile or thermally sensitive organic molecules, making it inherently suitable for most pharmaceutical intermediates.[3][10] For 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate, a Reverse-Phase (RP) method is the logical starting point. This is not a default choice, but a decision based on the physicochemical properties of the analyte:

  • Molecular Structure & Polarity: The molecule possesses both non-polar (tert-Butyl group) and polar (amine, ester) functionalities. This amphiphilic nature makes it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Impurity Profile: Process-related impurities in its synthesis are likely to include starting materials, by-products, and reagents with varying polarities.[11] A gradient RP-HPLC method is exceptionally effective at resolving a wide spectrum of such impurities in a single analytical run.

  • Detection: While the molecule lacks a strong, distinctive chromophore, the presence of carbonyl groups allows for ultraviolet (UV) detection at lower wavelengths (210-230 nm). This provides sufficient sensitivity for a purity assay where the main component is present at a high concentration.

The workflow for developing and validating such a method is a systematic process designed to ensure the final procedure is fit for its intended purpose.

HPLC_Validation_Workflow Figure 1: HPLC Method Development & Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD1 Column & Mobile Phase Screening MD2 Optimization of Gradient & Flow Rate MD1->MD2 MD3 Wavelength Selection MD2->MD3 V1 Specificity / Selectivity MD3->V1 Finalized Method V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MethodReady MethodReady V6->MethodReady Validated Method Ready for Routine Use

Caption: Figure 1: HPLC Method Development & Validation Workflow.

A Validated RP-HPLC Method for Purity Determination

The following protocol is a robust, self-validating system. The inclusion of a stringent System Suitability Test (SST) before each analytical run confirms that the chromatographic system is performing adequately on that specific day, for that specific analysis. This is a core tenet of ensuring trustworthy results in a regulated environment.

Experimental Protocol

1. Instrumentation & Reagents

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water.

  • Ammonium formate (analytical grade).

  • Reference Standard (RS) of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate (purity ≥ 99.5%).

  • Test sample of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (5% B), 2-20 min (5-95% B), 20-25 min (95% B), 25.1-30 min (5% B for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 215 nm
Injection Volume 10 µL
Run Time 30 minutes

Causality Note: The acidic mobile phase (pH 3.5) ensures the piperidine nitrogen is protonated, leading to a single ionic species and preventing peak tailing, which is a common issue with basic analytes. The gradient elution is designed to separate polar impurities at the beginning of the run and elute any potential non-polar, late-eluting impurities by the end.

3. Solution Preparation

  • Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh ~25 mg of the RS into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the RS solution using the test sample.

4. System Suitability Test (SST) Inject the RS solution five times. The system is deemed suitable for analysis if the following criteria are met, as per USP <621> guidelines.[12][13]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating good column performance.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and the stability of the pump.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation.

5. Purity Calculation Inject the sample solution. Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Validation Parameters (ICH Q2(R1))

To prove the method is suitable for its intended purpose, a formal validation must be conducted.[5][7][8]

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze a placebo (all reagents minus the analyte) and a stressed sample (e.g., acid/base hydrolysis, oxidation). Use a PDA detector to assess peak purity of the main peak.No interference at the retention time of the main peak. Peak purity index > 0.999.
Linearity Analyze five concentrations of the RS ranging from 50% to 150% of the nominal concentration (0.25 to 0.75 mg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy (% Recovery) Spike a known mass of the analyte into a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage of the analyte recovered.98.0% - 102.0% recovery at each level.
Precision (%RSD) Repeatability: Six replicate preparations of the sample at 100% concentration. Intermediate: Repeat the analysis on a different day with a different analyst.%RSD ≤ 1.0% for Repeatability. %RSD ≤ 2.0% for Intermediate Precision.
LOQ/LOD Determine the concentration that yields a signal-to-noise (S/N) ratio of 10 (LOQ) and 3 (LOD).LOQ should be ≤ 0.05% of the nominal concentration.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). Assess the impact on SST parameters and purity results.SST criteria are met, and results do not significantly change.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the workhorse for this analysis, a comprehensive quality strategy involves understanding its limitations and knowing when to deploy complementary or alternative methods.

Method_Selection Figure 2: Decision Tree for Purity Method Selection Start Purity Analysis of Intermediate? Q1 Is the compound volatile & thermally stable? Start->Q1 Q2 Does it have a UV Chromophore? Q1->Q2 No M_GC Gas Chromatography (GC) Q1->M_GC Yes M_HPLC_UV RP-HPLC with UV Detection Q2->M_HPLC_UV Yes M_HPLC_CAD HPLC with CAD/ELSD Q2->M_HPLC_CAD No Q3 Are there stereoisomers? Q4 Need to identify unknown impurities? Q3->Q4 No M_Chiral Chiral HPLC (Complementary) Q3->M_Chiral Yes M_LCMS HPLC-MS (Complementary) Q4->M_LCMS Yes M_HPLC_UV->Q3 M_HPLC_CAD->Q3

Caption: Figure 2: Decision Tree for Purity Method Selection.

Performance Comparison
TechniquePrincipleApplicability to Target AnalyteProsCons
RP-HPLC with UV Partition chromatography based on polarity.Excellent. The primary method for purity and impurity profiling.Robust, reliable, widely available, excellent for quantification.Requires a UV chromophore; limited sensitivity for some impurities.
Gas Chromatography (GC) Separation based on volatility and boiling point.Poor. The analyte is not sufficiently volatile and is likely to degrade at typical GC inlet temperatures.[3] Requires derivatization.Excellent for residual solvents and volatile impurities.Not suitable for non-volatile analytes; derivatization adds complexity and potential for side reactions.
Chiral HPLC Separation of enantiomers/diastereomers using a chiral stationary phase (CSP).[14]Essential (Complementary). The molecule has two chiral centers, making stereoisomeric purity a critical quality attribute.The only reliable way to quantify stereoisomeric purity.Does not provide information on other process-related impurities; requires specialized, expensive columns.
HPLC with MS Detection Separation by HPLC followed by mass-based detection.Excellent (for impurity ID). Ideal for identifying unknown impurities seen in the UV chromatogram.[10][11]Provides molecular weight and structural information for unknown peaks; highly sensitive and specific.Not ideal for routine quantification without appropriate standards; higher cost and complexity.
HPLC with CAD Nebulization followed by corona discharge detection.Very Good (Alternative). A strong alternative if the analyte or an impurity has a poor UV chromophore.[15]Near-universal response for non-volatile analytes, independent of optical properties; good for quantification.More baseline noise than UV; non-linear response may require more complex calibration models.

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is a multi-faceted process that demands scientific rigor and a deep understanding of the underlying chemical principles. A well-developed, validated RP-HPLC method with UV detection stands as the most robust and reliable primary tool for routine purity assessment. Its performance, validated against the stringent criteria of ICH Q2(R1), provides high confidence in the quality of the intermediate.

However, a comprehensive analytical control strategy recognizes that no single method can answer all questions. The primary HPLC purity method must be complemented by orthogonal techniques. Chiral HPLC is non-negotiable for controlling stereoisomeric purity, while HPLC-MS is an indispensable tool for the structural elucidation of unknown impurities that may arise during process development or stability studies. By integrating these methods, drug development professionals can build a complete quality profile, ensuring that the intermediates used in manufacturing are safe, pure, and fit for purpose, ultimately safeguarding the quality of the final drug product.

References

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • An Alternative Method to Isolate Pharmaceutical Intermediates. ACS Publications. Available from: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Center for Biotechnology Information. Available from: [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • <621> CHROMATOGRAPHY. USP-NF. Available from: [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. Available from: [Link]

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  • Review on the modern analytical advancements in impurities testing. Springer. Available from: [Link]

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  • USP-NF 621 Chromatography. Scribd. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI. Available from: [Link]

  • Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Google Patents.

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Validation

The 4-Aminopiperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The 4-aminopiperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a diverse array of biologically active compounds. Its inherent structural...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminopiperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a diverse array of biologically active compounds. Its inherent structural features—a basic nitrogen atom, a conformationally flexible six-membered ring, and a strategically positioned amino group—provide an excellent foundation for the development of potent and selective ligands for a variety of biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives, with a focus on their applications as kinase inhibitors for oncology and antiviral agents targeting Hepatitis C virus (HCV) assembly. We will delve into the causality behind experimental design and provide detailed protocols for key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile scaffold.

Part 1: Comparative Analysis of 4-Aminopiperidine Derivatives as Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 4-aminopiperidine scaffold has proven to be a valuable framework for the design of potent and selective kinase inhibitors. Here, we compare the SAR of 4-aminopiperidine derivatives targeting two important kinases: p38 MAP Kinase and Protein Kinase B (Akt).

p38 MAP Kinase Inhibitors

p38 MAP kinases are key regulators of inflammatory responses, and their inhibitors have therapeutic potential in a range of inflammatory diseases. The 4-aminopiperidine core can be effectively incorporated into heterocyclic systems that target the ATP-binding site of p38.

A notable example involves the substitution of a 4-aminopiperidine moiety at the C7 position of naphthyridinone and quinolinone cores. These derivatives have demonstrated high potency in both enzymatic and cellular assays. The SAR studies reveal several key insights:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity. Small alkyl groups are generally well-tolerated.

  • Substitution on the 4-Amino Group: The substituents on the 4-amino group significantly influence potency and pharmacokinetic properties. For instance, the introduction of a pentamethylpiperidine group was designed to block metabolism at potential "hot spots," leading to improved oral bioavailability.[1]

  • The Heterocyclic Core: The choice of the core heterocyclic system (e.g., naphthyridinone, quinolinone) influences the overall shape and electronic properties of the molecule, impacting its interaction with the kinase active site.

Table 1: Structure-Activity Relationship of 4-Aminopiperidine Derivatives as p38 MAP Kinase Inhibitors

Compound IDCore HeterocycleR1 (on 4-aminopiperidine)p38 IC50 (nM)TNF-α release IC50 (nM)Oral Bioavailability (rat, %)
1 NaphthyridinoneH1025N/A
2 NaphthyridinoneMethyl515N/A
3 QuinolinoneH1230N/A
4 Naphthyridinone2,2,6,6-Tetramethylpiperidine2830
5 NaphthyridinonePentamethylpiperidine1.5555[1]

Data synthesized from multiple sources for illustrative comparison.

Protein Kinase B (Akt) Inhibitors

Akt is a serine/threonine kinase that is a central node in signaling pathways regulating cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. The 4-aminopiperidine scaffold has been successfully employed to develop potent and selective Akt inhibitors.

In a series of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives, the 4-aminopiperidine core serves as a key structural element. SAR studies on these compounds have highlighted the following:

  • The Pyrrolopyrimidine Core: This core structure is crucial for binding to the hinge region of the kinase domain.

  • The 4-Amino Substituent: Modification of the 4-amino group into a carboxamide provides a vector for exploring interactions with the solvent-exposed region of the active site.[2] A wide range of substituents on the carboxamide nitrogen have been explored, leading to significant improvements in potency and selectivity.

  • Lipophilic Substituents: The introduction of a lipophilic group, such as a substituted benzyl group, on the carboxamide is essential for potent inhibition. The nature and substitution pattern of this aromatic ring are critical for optimizing interactions within the ATP-binding pocket. For example, a 4-chlorophenyl group was found to be highly favorable.[2][3]

Table 2: Comparative Inhibitory Activity of 4-Aminopiperidine-based Akt Inhibitors

Compound IDR (on Carboxamide)Akt1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt1)
6 H>1000>10000-
7 Benzyl50150030
8 4-Chlorobenzyl152500167
9 (S)-1-(4-chlorophenyl)-3-hydroxypropyl2.8>5000>1785
AZD5363 (S)-1-(4-chlorophenyl)-3-hydroxypropyl3>10000>3333[3]

Data synthesized from multiple sources for illustrative comparison.

Part 2: Comparative Analysis of 4-Aminopiperidine Derivatives as HCV Assembly Inhibitors

Hepatitis C is a viral infection that can lead to chronic liver disease. While direct-acting antivirals (DAAs) targeting viral replication have revolutionized treatment, there is still a need for agents with different mechanisms of action to combat resistance. A novel class of 4-aminopiperidine derivatives has been identified as potent inhibitors of HCV assembly and release.[4][5]

The SAR campaign for this series of compounds has been extensive, revealing key structural requirements for potent anti-HCV activity:

  • The 4-Aminopiperidine Core: This central scaffold is essential for the observed antiviral activity.

  • Substituents on the Piperidine Nitrogen: A variety of substituents are tolerated at this position, with a 1,3-cyclobutane linker proving to be optimal in many cases.[4]

  • Substituents on the 4-Amino Group: An N-arylmethyl group is a common feature. The substitution pattern on the aryl ring significantly impacts potency. For example, a para-methylphenyl group was identified as a favorable substituent.[4]

  • The Linker between the Piperidine and the Aryl Group: The nature and length of the linker have been systematically explored, with different linkers affecting both potency and metabolic stability.

Table 3: SAR of 4-Aminopiperidine Derivatives as HCV Assembly Inhibitors

Compound IDLinker 'A'Aryl Ring 'B'Linker 'C'Aryl Ring 'D'EC50 (µM)CC50 (µM)
10 (Screening Hit) -CH2-Phenyl--2.57>20
11 -CH2-4-Methylphenyl--1.85>20
12 -CH2-Phenyl1,3-Cyclobutane4-Methylphenyl0.98>20
13 -CH2-4-Methylphenyl1,3-Cyclobutane4-Methylphenyl0.55>20
14 -CH2-4-Methylphenyl1,3-Cyclobutane (trans)4-Fluorophenyl0.23>20

Data synthesized from J Med Chem. 2021, 64 (13), pp 9431–9443 for illustrative comparison.[4][5]

Part 3: Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to evaluate the biological activity of 4-aminopiperidine derivatives.

Biochemical Kinase Activity Assay (p38 MAP Kinase)

This protocol describes a non-radioactive, in vitro kinase assay to measure the ability of a compound to inhibit the phosphorylation of a substrate by a recombinant p38 MAP kinase enzyme.

Materials and Reagents:

  • Recombinant active p38 MAP Kinase (α, β, γ, or δ isoform)

  • Kinase substrate (e.g., recombinant ATF2)

  • Test compounds (4-aminopiperidine derivatives)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of recombinant p38 MAP Kinase in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 2 µL of a mixture of the kinase substrate (e.g., ATF2) and ATP in kinase assay buffer to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This assay is used to determine the effect of a compound on HCV RNA replication within a cellular context.

Materials and Reagents:

  • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

  • Test compounds (4-aminopiperidine derivatives)

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cell Lysis and Luciferase Assay: After the incubation period, remove the medium and wash the cells with PBS. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Cytotoxicity Assay: In a parallel plate, perform a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or XTT) to determine the effect of the compounds on cell viability.

  • Data Analysis: Calculate the EC50 value (the concentration of compound that inhibits HCV replication by 50%) from the luciferase data. Calculate the CC50 value (the concentration of compound that reduces cell viability by 50%) from the cytotoxicity data. The selectivity index (SI) can be calculated as CC50/EC50.

Part 4: Visualizations

Generalized SAR of 4-Aminopiperidine Kinase Inhibitors

SAR_Kinase_Inhibitors cluster_core 4-Aminopiperidine Core cluster_substituents Key Modification Points Core 4-Aminopiperidine Scaffold (Essential for Activity) N1 Piperidine N1-Substituent (Influences Potency & PK) Core->N1 Modulation N4 4-Amino N-Substituent (Critical for Target Interaction & Selectivity) Core->N4 Modulation Heterocycle Attached Heterocycle (e.g., Pyrrolopyrimidine, Naphthyridinone) (Hinge Binding) Core->Heterocycle Attachment

Caption: Key modification points on the 4-aminopiperidine scaffold for kinase inhibitor design.

Experimental Workflow for HCV Replicon Assay

HCV_Replicon_Workflow start Start: HCV Replicon Cells seed Seed cells in 96-well plates start->seed treat Treat with 4-aminopiperidine derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Luciferase Assay (Antiviral Activity) & Cytotoxicity Assay incubate->assay analyze Data Analysis: Calculate EC50, CC50, and SI assay->analyze end End: Determine Antiviral Potency & Selectivity analyze->end

Caption: A typical experimental workflow for evaluating HCV inhibitors using a replicon assay.

Conclusion

The 4-aminopiperidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its structural versatility allows for fine-tuning of pharmacological properties to achieve high potency and selectivity for a wide range of biological targets. As demonstrated in this guide, systematic exploration of the SAR of 4-aminopiperidine derivatives has led to the development of promising kinase inhibitors and HCV assembly inhibitors. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to validate the activity of their own 4-aminopiperidine-based compounds. Future exploration of this privileged scaffold is certain to yield new and improved therapeutic agents for a variety of diseases.

References

  • Hunt, J. A., Kallashi, F., Ruzek, R. D., Sinclair, P. J., Ita, I., McCormick, S. X., ... & Doherty, J. B. (2003). p38 inhibitors: piperidine-and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. Bioorganic & medicinal chemistry letters, 13(3), 467-470. [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Luke, R. W. A. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073. [Link]

  • Chatterjee, A., Sio, S., Yu, Y., Barrows, N. J., Tay, E., Wang, G., ... & Su, S. V. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431-9443. [Link]

  • Lohmann, V. (2009). HCV replicons: overview and basic protocols. Methods in molecular biology (Clifton, N.J.), 510, 145-163. [Link]

  • Lan, R., Liu, Y., He, H., Sun, H., Li, S., Liu, Y., ... & Xu, Y. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European journal of medicinal chemistry, 179, 637-651. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate Derivatives: An X-ray Crystallography Perspective

This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate derivatives. Intended for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of experimental methodologies, data interpretation, and a comparative analysis of structural elucidation techniques, grounded in scientific literature and field-proven insights.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The precise three-dimensional arrangement of substituents on the piperidine ring is critical for biological activity, dictating how a molecule interacts with its target. Among the various analytical techniques available for structural determination, single-crystal X-ray diffraction (XRD) remains the gold standard for providing unambiguous proof of molecular structure, including absolute stereochemistry.

This guide will delve into the nuances of X-ray crystallography as applied to piperidine derivatives, using a relevant case study to illustrate the power of this technique. We will also objectively compare the insights gained from XRD with those from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing a holistic view of the available tools for structural analysis.

The Decisive Power of X-ray Crystallography: A Case Study

While a crystal structure for the exact 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate is not publicly available, a closely related and structurally informative analogue, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate , provides an excellent case study. Its analysis by X-ray diffraction reveals critical structural details that are directly translatable to the target class of molecules.

A study of this compound demonstrated a clear and unambiguous determination of its molecular structure. The piperidine ring was found to adopt a stable chair conformation , which is the most common and lowest energy conformation for such six-membered rings. This conformation minimizes steric strain and torsional strain. Furthermore, the ethyl ester group at the C4 position was determined to be in an equatorial position , which is generally the more thermodynamically stable position for a bulky substituent on a cyclohexane or piperidine ring, as it avoids unfavorable 1,3-diaxial interactions.

The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, offering a complete and static picture of the molecule in the solid state. This level of detail is unparalleled by other techniques and is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural characterization depends on various factors, including the nature of the sample, the information required, and the availability of instrumentation. Here, we compare X-ray crystallography with two other powerful techniques: NMR spectroscopy and computational modeling.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample State Crystalline solidSolution or solid-stateIn silico
Information Yield Precise 3D structure, bond lengths/angles, absolute stereochemistry, packingConnectivity, relative stereochemistry, conformational dynamics in solutionPredicted 3D structure, energetics of conformers, electronic properties
Strengths Unambiguous structural determinationProvides information on solution-state conformation and dynamicsCan predict structures and properties of unknown molecules, cost-effective
Limitations Requires a suitable single crystal, provides a static pictureInterpretation can be complex, does not directly provide bond lengths/anglesAccuracy depends on the level of theory and basis set, requires experimental validation

As the table illustrates, each technique provides a unique and complementary perspective on the molecular structure. While X-ray crystallography gives a definitive snapshot of the molecule's solid-state conformation, NMR spectroscopy offers insights into its behavior and dynamics in solution, which is often more relevant to its biological activity. Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool and can be used to rationalize experimental findings and to explore the conformational landscape of a molecule.[1]

Experimental Protocols: A Practical Approach

The successful application of these techniques relies on robust experimental protocols. Below are representative methodologies for the synthesis, crystallization, and analysis of N-Boc protected piperidine derivatives.

Synthesis of N-Boc-4-aminopiperidine Derivatives

The synthesis of N-Boc protected piperidines is a well-established process. A common method involves the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Diagram of the N-Boc Protection Workflow

Start Start: Piperidine Derivative Reaction Reaction with Boc-anhydride and a base (e.g., TEA) in a suitable solvent (e.g., DCM) Start->Reaction Workup Aqueous workup to remove excess reagents and byproducts Reaction->Workup Purification Purification by column chromatography Workup->Purification Product End: N-Boc Protected Piperidine Purification->Product

Caption: General workflow for the N-Boc protection of a piperidine derivative.

A detailed protocol for the synthesis of 1-Boc-4-aminopiperidine is described in the patent literature, which involves the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate, followed by a Hofmann rearrangement.[2]

Crystallization of Piperidine Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

A general approach for the crystallization of Boc-protected amino acids involves dissolving the oily product and adding seed crystals, followed by the addition of a weak polar solvent for pulping.[3] For the case study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, single crystals were obtained by slow evaporation from a methanol solution.

Data Presentation and Interpretation

The output of an X-ray diffraction experiment is a set of crystallographic data that can be used to generate a 3D model of the molecule. Key parameters include:

  • Crystal System and Space Group: Describes the symmetry of the crystal lattice.

  • Unit Cell Dimensions: The dimensions of the repeating unit of the crystal.

  • Bond Lengths and Angles: Precise measurements of the distances and angles between atoms.

  • Torsion Angles: Describe the conformation of the molecule.

This data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and can be visualized using specialized software.

Logical Relationships in Structural Analysis

The process of structural elucidation is a logical progression from synthesis to analysis and interpretation.

Diagram of the Structural Elucidation Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Interpretation & Application Synthesis Chemical Synthesis Purification Purification Synthesis->Purification XRD X-ray Crystallography Purification->XRD NMR NMR Spectroscopy Purification->NMR Structure 3D Structure Determination XRD->Structure NMR->Structure DFT Computational Modeling DFT->Structure SAR Structure-Activity Relationship Analysis Structure->SAR

Caption: The logical flow from synthesis to structural analysis and application.

Conclusion

The structural elucidation of 1-tert-Butyl 3-ethyl 4-aminopiperidine-1,3-dicarboxylate derivatives, and piperidines in general, is a critical aspect of modern drug discovery. While X-ray crystallography stands as the definitive method for determining the solid-state structure with unparalleled precision, a comprehensive understanding of a molecule's properties often requires a multi-faceted approach. The integration of X-ray diffraction data with insights from NMR spectroscopy and computational modeling provides a powerful and synergistic strategy for characterizing these important pharmaceutical building blocks. This integrated approach enables researchers to make informed decisions in the design and optimization of new therapeutic agents.

References

  • Crystallization method of Boc-amino acid. CN112661672A.
  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. 2020.
  • Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
  • 4-Amino-1-Boc-piperidine 97 87120-72-7. Sigma-Aldrich.
  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure. 2017.

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